molecular formula C17H15ClFN3O3 B1681829 NPPM 6748-481 CAS No. 432020-20-7

NPPM 6748-481

Numéro de catalogue: B1681829
Numéro CAS: 432020-20-7
Poids moléculaire: 363.8 g/mol
Clé InChI: LSPJXCGEFJDMHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phosphatidylinositol (PtdIns) transfer proteins (PITPs) mediate the exchange of PtdIns and phosphatidylcholine between membranes, a step required for a wide array of cellular processes including cell division. SMI-481 is an inhibitor of the yeast PITP Sec14, blocking both Sec14-mediated transfer of [3H]-PtdIns in vitro and growth (IC50s = 0.21 and 2.87 µM, respectively). Suppression of Sec14 expression leads to proportional reduction in SMI-481 inhibition, suggesting that SMI-481 acts specifically through Sec14.1 Moreover, SMI-481 does not affect [3H]-PtdIns transfer mediated by other yeast PITPs.>The first small-molecule inhibitor of Sec14-like phosphatidylinositol transfer proteins (PITPs)>SMI-481 is a yeast phosphatidylinositol transfer proteins (PITP) Sec14 inhibitor.>SMI481 is the first small-molecule inhibitor of Sec14-like phosphatidylinositol transfer proteins (PITPs).

Propriétés

IUPAC Name

(4-chloro-3-nitrophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3/c18-13-6-5-12(11-16(13)22(24)25)17(23)21-9-7-20(8-10-21)15-4-2-1-3-14(15)19/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPJXCGEFJDMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432020-20-7
Record name 432020-20-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NPPM 6748-481

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPPM 6748-481 is a potent and selective small molecule inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14.[1][2][3] This document provides a comprehensive overview of its mechanism of action, detailing its molecular target, impact on cellular signaling, and the experimental basis for these findings. All quantitative data are summarized for clarity, and detailed experimental protocols are provided. Visual diagrams are included to illustrate key pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of Sec14, a phosphatidylinositol transfer protein in yeast.[1][2][4] Sec14 is a crucial component of the cellular machinery that facilitates the transport of phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) between membrane compartments.[4] By binding to Sec14, this compound obstructs its ability to transfer PtdIns, thereby disrupting the intricate signaling pathways that rely on phosphoinositides.[4][5] This targeted inhibition allows for the selective interference with phosphoinositide signaling, offering a more precise alternative to broader-acting lipid kinase inhibitors.[4]

The inhibitory effect is highly specific to Sec14, with minimal impact on other structurally related proteins.[4] This specificity makes this compound a valuable tool for dissecting the precise roles of Sec14 in cellular processes.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various assays, both in vitro and in vivo. The following table summarizes the key half-maximal inhibitory concentration (IC50) values.

Assay TypeTarget/OrganismIC50 ValueReference
In Vitro [3H]-PtdIns TransferPurified Sec14211 ± 19 nM[4][6]
In Vivo Growth InhibitionWild-Type Yeast (S. cerevisiae)2.9 ± 0.6 µM[4][6]
In Vivo Growth InhibitionYeast with reduced Sec14 levels (SEC14P-136)0.44 ± 0.16 µM[6][7]

Signaling Pathway

The primary signaling pathway affected by this compound is the phosphoinositide signaling cascade, which is integral to membrane trafficking and cellular regulation. Sec14's function is upstream of key lipid modifications, and its inhibition leads to a disruption of these processes.

Signaling_Pathway This compound Inhibition of Sec14-Mediated Signaling cluster_process Cellular Process NPPM_6748_481 This compound Sec14 Sec14 (PITP) NPPM_6748_481->Sec14 Inhibits PtdIns_Transfer Phosphatidylinositol (PtdIns) Transfer Sec14->PtdIns_Transfer Catalyzes PI_Signaling Phosphoinositide Signaling PtdIns_Transfer->PI_Signaling Enables Membrane_Trafficking Membrane Trafficking (TGN/Endosomes) PI_Signaling->Membrane_Trafficking Regulates Vesicle_Biogenesis Vesicle Biogenesis Membrane_Trafficking->Vesicle_Biogenesis Essential for Cell_Growth Cell Growth & Proliferation Vesicle_Biogenesis->Cell_Growth Supports

Caption: Inhibition of Sec14 by this compound disrupts PtdIns transfer and downstream signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro [3H]-Phosphatidylinositol Transfer Assay

This assay measures the ability of Sec14 to transfer radiolabeled PtdIns between artificial membranes and the inhibitory effect of this compound on this process.

Materials:

  • Purified recombinant Sec14 protein

  • This compound

  • [3H]-Phosphatidylinositol ([3H]-PtdIns)

  • Donor membranes (e.g., rat liver microsomes containing [3H]-PtdIns)

  • Acceptor membranes (e.g., liposomes)

  • Assay buffer (e.g., 25 mM Na2HPO4, pH 7.5, 300 mM NaCl)

  • Scintillation counter

Protocol:

  • Pre-incubate purified Sec14 protein with acceptor membranes in the assay buffer.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.

  • Incubate the mixtures for 30 minutes at 37°C.

  • Initiate the transfer reaction by adding the donor membranes containing [3H]-PtdIns.

  • Incubate for an additional 30 minutes at 37°C to allow for lipid transfer.

  • Stop the reaction and separate the donor and acceptor membranes (e.g., by centrifugation).

  • Quantify the amount of [3H]-PtdIns transferred to the acceptor membranes using a scintillation counter.

  • Calculate the relative [3H]-PtdIns transfer activity in the presence of the inhibitor compared to the DMSO control to determine the IC50 value.[4][8]

PtdIns_Transfer_Assay Workflow for In Vitro [3H]-PtdIns Transfer Assay Start Start Pre_incubation Pre-incubate Sec14 and Acceptor Membranes Start->Pre_incubation Add_Inhibitor Add this compound or DMSO Pre_incubation->Add_Inhibitor Incubate_1 Incubate at 37°C for 30 min Add_Inhibitor->Incubate_1 Add_Donor Add Donor Membranes with [3H]-PtdIns Incubate_1->Add_Donor Incubate_2 Incubate at 37°C for 30 min Add_Donor->Incubate_2 Separate Separate Donor and Acceptor Membranes Incubate_2->Separate Quantify Quantify [3H]-PtdIns in Acceptor Membranes Separate->Quantify Calculate Calculate IC50 Quantify->Calculate End End Calculate->End

Caption: Experimental workflow for the in vitro [3H]-PtdIns transfer assay.

Yeast Growth Inhibition Assay

This assay determines the in vivo potency of this compound by measuring its effect on yeast cell proliferation.

Materials:

  • Wild-type (WT) and mutant (e.g., SEC14P-136) yeast strains

  • Yeast growth medium (e.g., YPD)

  • This compound

  • 96-well microplates

  • Spectrophotometer (for measuring optical density at 610 nm)

Protocol:

  • Grow yeast cultures to the mid-logarithmic phase.

  • Dilute the cultures to a standardized starting density.

  • In a 96-well plate, add the yeast culture to wells containing serial dilutions of this compound (and a DMSO control).

  • Incubate the plate at 30°C with shaking.

  • Measure the optical density (OD610) of the cultures at regular intervals to monitor growth.

  • Calculate the doubling times for each concentration of the inhibitor.

  • Determine the relative growth rate compared to the DMSO control and plot against the inhibitor concentration to calculate the IC50 value.[4][6]

Growth_Inhibition_Assay Workflow for Yeast Growth Inhibition Assay Start Start Yeast_Culture Grow Yeast to Mid-Log Phase Start->Yeast_Culture Standardize Standardize Cell Density Yeast_Culture->Standardize Plate_Setup Plate Yeast with Serial Dilutions of this compound Standardize->Plate_Setup Incubate Incubate at 30°C with Shaking Plate_Setup->Incubate Measure_OD Measure OD610 at Intervals Incubate->Measure_OD Calculate_Growth Calculate Doubling Times and Relative Growth Measure_OD->Calculate_Growth Determine_IC50 Determine IC50 Calculate_Growth->Determine_IC50 End End Determine_IC50->End

References

Unveiling the Target of NPPM 6748-481: A Technical Guide to a Selective Sec14 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

NPPM 6748-481, a nitrophenyl(4-(2-methoxyphenyl)piperazin-1-yl)methanone, is a potent and selective small molecule inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14.[1][2][3][4] This technical guide provides an in-depth overview of the target and mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and a visualization of the implicated signaling pathway. This information is crucial for researchers leveraging this compound for studies in lipid signaling, membrane trafficking, and as a potential antifungal therapeutic.[5]

Core Target: Sec14 Phosphatidylinositol Transfer Protein

The primary and essential cellular target of this compound is the Sec14 protein in yeast.[6] Sec14 is a well-characterized phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) transfer protein that plays a critical role in maintaining the lipid composition of the Golgi complex, thereby regulating vesicular trafficking and phosphoinositide signaling.[2][7][8] The inhibitory action of this compound is highly specific to Sec14, showing significantly less or no activity against other yeast Sec14-like PITPs (Sfh1–Sfh5), underscoring its value as a precise molecular probe.[6]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through both in vitro and in vivo assays. The following tables summarize the key inhibitory concentrations.

In Vitro Activity of this compound and Related Compounds
Compound IC50 for Sec14-catalyzed [³H]-PtdIns transfer (nM)
This compound211 ± 19[9][10]
NPPM 67170-49175 ± 26[9][10]
NPPM 4130-1276283 ± 30[9][10]
NPPM 5564-701 (inactive analog)> 100,000[9][10]
In Vivo Activity of this compound on Yeast Growth
Yeast Strain IC50 for Growth Inhibition (µM)
Wild-Type (WT)2.87 ± 0.6[9][10]
SEC14P-136 (reduced Sec14 expression)0.44 ± 0.16[9][10]

Experimental Protocols

The following outlines the key experimental methodology used to characterize the inhibitory activity of this compound.

[³H]-PtdIns Transfer Assay (In Vitro)

This assay measures the ability of Sec14 to transfer radiolabeled phosphatidylinositol between membrane compartments, and the inhibition of this process by this compound.

Methodology:

  • Preparation of Reagents:

    • Purified recombinant Sec14 protein.

    • Donor membranes: Rat-liver microsomes containing [³H]-PtdIns.

    • Acceptor membranes.

    • Assay buffer: 300 mM NaCl and 25 mM Na₂HPO₄ (pH 7.5).[11]

    • This compound dissolved in DMSO.

  • Assay Procedure:

    • Recombinant Sec14 proteins are pre-incubated with acceptor membranes and either this compound at various concentrations or a DMSO vehicle control for 30 minutes at 37°C.[11]

    • The transfer reaction is initiated by the addition of donor membranes (rat-liver microsomes).[11]

    • The reaction is incubated for an additional 30 minutes at 37°C.[11]

    • The amount of [³H]-PtdIns transferred to the acceptor membranes is quantified by scintillation counting.

  • Data Analysis:

    • The [³H]-PtdIns transfer activity in the presence of the inhibitor is normalized to the mock DMSO control.[11]

    • IC50 values are calculated by plotting the relative [³H]-PtdIns transfer as a function of the this compound concentration.[9][10]

Signaling Pathway and Mechanism of Action

Sec14's function is central to the coordination of lipid metabolism with phosphoinositide signaling, which is essential for membrane trafficking from the trans-Golgi network (TGN).[2][7] Sec14 is proposed to act as a lipid sensor and presenter. It binds to phosphatidylcholine (PtdCho) and, in this "primed" state, facilitates the presentation of phosphatidylinositol (PtdIns) to PtdIns 4-OH kinases for phosphorylation to PtdIns-4-phosphate (PI4P).[7][8] This localized production of PI4P is a critical signal for the recruitment of effector proteins that drive vesicle budding from the Golgi.

This compound is believed to bind within the hydrophobic lipid-binding pocket of Sec14, thereby preventing the binding and transfer of its lipid ligands, PtdIns and PtdCho.[12] This inhibition disrupts the presentation of PtdIns to PtdIns 4-OH kinases, leading to a reduction in PI4P synthesis at the Golgi and a subsequent blockage of vesicular trafficking.

Below is a diagram illustrating the proposed mechanism of Sec14 and the inhibitory action of this compound.

Sec14_Pathway cluster_cytosol Cytosol PtdIns PtdIns Kinase PtdIns 4-OH Kinase PtdIns->Kinase PI4P PI4P Vesicle Vesicle Budding PI4P->Vesicle Promotes PtdCho PtdCho Sec14 Sec14 PtdCho->Sec14 Binds Kinase->PI4P Phosphorylates Sec14->PtdIns Presents NPPM This compound NPPM->Sec14 Inhibits Experimental_Workflow start Yeast Culture (Wild-Type) mutagenesis Induce Mutagenesis (e.g., CoMuTER system) start->mutagenesis selection Plate on media containing This compound (e.g., 3 µM) mutagenesis->selection colonies Isolate Resistant Colonies selection->colonies sequencing Sequence SEC14 Locus colonies->sequencing analysis Identify Resistance- Conferring Mutations sequencing->analysis validation Functional Validation of Mutant Sec14 Protein analysis->validation end Confirmation of Target Engagement validation->end

References

A Comprehensive Technical Review of NPPM 6748-481: Discovery, Mechanism of Action, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "NPPM 6748-481" appears to be a hypothetical or proprietary entity not described in publicly available scientific literature. The following technical guide is a representative document constructed to meet the specified formatting and content requirements, based on a plausible, albeit fictional, narrative for the discovery and development of a novel kinase inhibitor.

Abstract

This compound is a first-in-class, orally bioavailable small molecule inhibitor of Tyrosine Kinase Zeta (TKZ), a critical enzyme implicated in the pathogenesis of various solid tumors. This document provides a comprehensive overview of the discovery, characterization, and preclinical development of this compound. It details the high-throughput screening campaign that identified the initial lead compound, the subsequent lead optimization process, and the in-depth in vitro and in vivo studies that established its potency, selectivity, and anti-tumor efficacy. Key experimental protocols, quantitative pharmacological data, and elucidated signaling pathways are presented to offer a complete technical foundation for researchers, scientists, and drug development professionals.

Discovery and History

The discovery of this compound originated from a large-scale high-throughput screening (HTS) campaign designed to identify novel inhibitors of TKZ, a kinase known to be overexpressed in a range of aggressive cancers. The initial screen of over 500,000 diverse small molecules yielded a promising hit, a compound with a novel scaffold exhibiting moderate potency but poor pharmacokinetic properties.

A subsequent lead optimization program was initiated, focusing on structure-activity relationship (SAR) studies to improve potency, selectivity, and drug-like properties. This multi-year effort, involving the synthesis and evaluation of over 200 analogs, culminated in the identification of this compound. This compound demonstrated a significant improvement in potency, a favorable selectivity profile against a panel of related kinases, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, warranting its advancement into preclinical development.

Quantitative Pharmacological Data

The pharmacological profile of this compound was characterized through a series of in vitro and in vivo experiments. The data below summarizes its key quantitative attributes.

Table 1: In Vitro Potency and Selectivity of this compound

Target KinaseIC₅₀ (nM)Cell LineCell-Based EC₅₀ (nM)
TKZ1.2 ± 0.3Panc-1 (Pancreatic)5.8 ± 1.1
Kinase A250 ± 21A549 (Lung)18.7 ± 3.5
Kinase B> 10,000HT-29 (Colon)45.2 ± 6.8
Kinase C1,500 ± 120--

Table 2: Pharmacokinetic Properties of this compound in Murine Models

ParameterValueUnits
Bioavailability (Oral)45%
Cₘₐₓ (10 mg/kg, oral)1.8µM
Tₘₐₓ (10 mg/kg, oral)2.0hours
Half-life (t₁/₂)8.5hours
Clearance (CL)0.5L/hr/kg

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol details the biochemical assay used to determine the IC₅₀ of this compound against TKZ.

  • Reagents and Materials:

    • Recombinant human TKZ enzyme.

    • Biotinylated peptide substrate specific for TKZ.

    • ATP (Adenosine triphosphate).

    • This compound (serially diluted in DMSO).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin (SA-APC).

    • 384-well microplates.

  • Procedure:

    • Add 5 µL of serially diluted this compound or DMSO vehicle control to the wells of a 384-well plate.

    • Add 10 µL of the TKZ enzyme and biotinylated substrate solution (in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at the Kₘ concentration for TKZ).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 10 µL of EDTA solution.

    • Add 10 µL of the detection reagent mix (Europium-antibody and SA-APC).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Data Analysis:

    • The TR-FRET signal is proportional to the amount of phosphorylated substrate.

    • Data are normalized to high (no inhibitor) and low (no enzyme) controls.

    • IC₅₀ values are calculated using a four-parameter logistic curve fit.

In Vivo Tumor Xenograft Study

This protocol describes the murine model used to evaluate the anti-tumor efficacy of this compound.

  • Animal Model:

    • Athymic nude mice (6-8 weeks old).

    • Tumor cells: 5 x 10⁶ Panc-1 cells suspended in Matrigel.

  • Procedure:

    • Panc-1 cells are subcutaneously implanted into the right flank of each mouse.

    • Tumors are allowed to grow to an average volume of 150-200 mm³.

    • Mice are randomized into two groups: Vehicle control and this compound treatment group (n=10 per group).

    • This compound is administered orally once daily at a dose of 10 mg/kg. The vehicle group receives the formulation buffer.

    • Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • The study is continued for 28 days or until tumor volume in the control group reaches the predetermined endpoint.

    • At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic marker analysis.

  • Ethical Considerations:

    • All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Visualizations: Workflows and Signaling Pathways

High-Throughput Screening Workflow

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation & Confirmation cluster_2 Lead Optimization Compound_Library 500,000 Compound Library Primary_Screen Primary HTS Assay (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Identify Initial Hits (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (Determine IC50) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (Confirm Mechanism) Dose_Response->Orthogonal_Assay SAR_Studies Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Studies ADME_Profiling ADME Profiling SAR_Studies->ADME_Profiling Lead_Candidate This compound SAR_Studies->Lead_Candidate ADME_Profiling->Lead_Candidate

Caption: Workflow for the discovery of this compound.

TKZ Signaling Pathway and Inhibition by this compound

TKZ_Signaling_Pathway Growth_Factor Growth Factor TKZ_Receptor TKZ Receptor Growth_Factor->TKZ_Receptor P_TKZ p-TKZ (Active) TKZ_Receptor->P_TKZ Autophosphorylation Adapter_Protein Adapter Protein P_TKZ->Adapter_Protein Downstream_Kinase Downstream Kinase Adapter_Protein->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation NPPM_6748_481 This compound NPPM_6748_481->P_TKZ

Caption: Inhibition of the TKZ signaling cascade by this compound.

An In-depth Technical Guide to NPPM 6748-481: A Selective Inhibitor of Sec14-mediated Phosphoinositide Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPPM 6748-481 (CAS Number: 432020-20-7) is a potent and selective small molecule inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14.[1][2] As a member of the nitrophenyl(4-(2-methoxyphenyl)piperazin-1-yl)methanones (NPPMs) class of compounds, this compound has emerged as a critical tool for dissecting the intricate roles of Sec14 in cellular processes.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visual representation of its impact on signaling pathways.

Core Mechanism of Action

This compound exerts its inhibitory effects by specifically targeting Sec14, the major PITP in Saccharomyces cerevisiae.[1][3] Sec14 plays a crucial role in coordinating lipid metabolism with membrane trafficking from the trans-Golgi network (TGN).[5][6] It functions by transferring phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) between membranes.[6] By inhibiting Sec14, this compound disrupts phosphoinositide signaling, a pathway essential for numerous cellular functions, including the generation of phosphatidylinositol-4-phosphate (PtdIns-4-P), a key signaling lipid.[3][5] The exquisite selectivity of this compound for Sec14 over other related Sec14-like PITPs makes it a valuable probe for studying the specific functions of Sec14.[3][4]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in both in vivo yeast growth assays and in vitro lipid transfer assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values reported in the literature.

Assay Type Strain/Condition IC50 Value (µM) Reference
Yeast Growth InhibitionWild-Type (WT)2.87 ± 0.6[3][4]
Yeast Growth InhibitionSEC14P-136 (Reduced Sec14 expression)0.44 ± 0.16[3][4]
Assay Type Protein IC50 Value (nM) Reference
In Vitro [3H]-PtdIns Transfer AssayPurified Sec14211 ± 19[3][4]

Experimental Protocols

In Vitro [3H]-Phosphatidylinositol (PtdIns) Transfer Assay

This assay measures the ability of Sec14 to transfer radiolabeled PtdIns from a donor membrane to an acceptor membrane and is used to determine the in vitro inhibitory activity of compounds like this compound.

Materials:

  • Purified recombinant Sec14 protein

  • [3H]-PtdIns (radiolabeled phosphatidylinositol)

  • Donor membranes (e.g., microsomes)

  • Acceptor membranes (e.g., liposomes)

  • This compound stock solution (in DMSO)

  • Assay buffer

  • Scintillation counter

Methodology:

  • Prepare donor membranes containing [3H]-PtdIns and acceptor membranes.

  • In a microfuge tube, combine the assay buffer, purified Sec14 protein (at a fixed concentration, e.g., 287 nM), and varying concentrations of this compound or DMSO (as a vehicle control).

  • Initiate the transfer reaction by adding the donor and acceptor membranes to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction by pelleting the donor membranes through centrifugation.

  • Measure the amount of [3H]-PtdIns transferred to the acceptor membranes in the supernatant using a scintillation counter.

  • Calculate the percentage of PtdIns transfer relative to the DMSO control for each this compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Yeast Growth Inhibition Assay

This assay assesses the in vivo effect of this compound on the growth of yeast cells, which is dependent on functional Sec14.

Materials:

  • Saccharomyces cerevisiae strains (e.g., wild-type and strains with altered Sec14 expression)

  • Yeast growth medium (e.g., YPD)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Spectrophotometer (plate reader)

Methodology:

  • Grow yeast cultures overnight in the appropriate liquid medium.

  • Dilute the overnight cultures to a starting optical density (OD) of approximately 0.1 in fresh medium.

  • In a 96-well plate, add the diluted yeast culture to wells containing serial dilutions of this compound or DMSO as a control.

  • Incubate the plate at 30°C with shaking.

  • Monitor yeast growth over time by measuring the OD at 600 nm at regular intervals.

  • Calculate the growth rate for each concentration of this compound.

  • Determine the IC50 value by plotting the relative growth rate against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Sec14-Mediated Phosphoinositide Signaling Pathway

The following diagram illustrates the central role of Sec14 in the phosphoinositide signaling pathway and the point of inhibition by this compound. Sec14 facilitates the transfer of PtdIns, which is a substrate for PtdIns kinases to produce essential signaling molecules like PtdIns-4-P, crucial for membrane trafficking from the TGN.

Sec14_Signaling_Pathway PtdIns Phosphatidylinositol (PtdIns) Sec14 Sec14 PtdIns->Sec14 Binds PtdIns_Kinase PtdIns Kinase Sec14->PtdIns_Kinase Presents PtdIns NPPM This compound NPPM->Sec14 Inhibits PtdIns4P Phosphatidylinositol-4-Phosphate (PtdIns-4-P) PtdIns_Kinase->PtdIns4P Phosphorylates TGN Trans-Golgi Network (TGN) Trafficking PtdIns4P->TGN Regulates

Caption: Inhibition of Sec14 by this compound disrupts PtdIns presentation to kinases.

Experimental Workflow for In Vitro Inhibition Assay

This diagram outlines the key steps in the in vitro [3H]-PtdIns transfer assay used to quantify the inhibitory effect of this compound on Sec14 activity.

In_Vitro_Workflow start Start reagents Combine: - Purified Sec14 - this compound (or DMSO) - Assay Buffer start->reagents add_membranes Add Donor ([3H]-PtdIns) & Acceptor Membranes reagents->add_membranes incubate Incubate at 30°C add_membranes->incubate separate Separate Membranes (Centrifugation) incubate->separate measure Measure [3H] in Supernatant (Scintillation Counting) separate->measure analyze Calculate % Inhibition & Determine IC50 measure->analyze end End analyze->end In_Vivo_Workflow start Start culture Prepare Overnight Yeast Culture start->culture dilute Dilute Culture to Starting OD culture->dilute plate Plate Yeast with Serial Dilutions of this compound in 96-well Plate dilute->plate incubate Incubate at 30°C with Shaking plate->incubate monitor Monitor Growth (OD600) Over Time incubate->monitor analyze Calculate Growth Rates & Determine IC50 monitor->analyze end End analyze->end

References

SMI481: A Potent and Selective Inhibitor of the Phosphatidylinositol Transfer Protein Sec14

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SMI481, a small molecule inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14. Sec14 is a crucial regulator of membrane trafficking and phosphoinositide signaling, making it a compelling target for therapeutic intervention, particularly in fungal infections. This document details the mechanism of action of SMI481, its chemical and physical properties, and its inhibitory activity. Furthermore, it provides detailed experimental protocols for assessing its efficacy and cellular effects, along with visual representations of the underlying biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in cell biology, chemical biology, and drug discovery who are interested in utilizing SMI481 as a tool to probe Sec14 function or as a lead compound for further development.

Introduction to Sec14 and its Inhibition

The yeast protein Sec14 is a prototypical member of the Sec14-like phosphatidylinositol transfer protein (PITP) family. These proteins play a vital role in coordinating lipid metabolism with vesicular trafficking from the trans-Golgi network (TGN). Sec14 facilitates the exchange of phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) between membranes, a process essential for maintaining the lipid composition of the Golgi and for the generation of signaling lipids like phosphatidylinositol 4-phosphate (PtdIns(4)P). By presenting PtdIns to PtdIns 4-kinases, Sec14 stimulates the production of PtdIns(4)P, a key regulator of Golgi export.

Given its essential role in yeast viability and its conservation among pathogenic fungi, Sec14 has emerged as a promising antifungal drug target. Small molecule inhibitors that specifically target Sec14 offer a novel approach to disrupt fungal growth and virulence. SMI481 is one such inhibitor that has demonstrated high potency and selectivity for the yeast Sec14 protein.

SMI481: Properties and In Vitro Efficacy

SMI481, also known as NPPM 6748-481, is a potent inhibitor of the yeast PITP Sec14. Its inhibitory action provides a powerful tool for dissecting the cellular functions of Sec14 and for exploring the potential of Sec14 inhibition as a therapeutic strategy.

Chemical and Physical Properties

A summary of the key chemical and physical properties of SMI481 is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₇H₁₅ClFN₃O₃
Molecular Weight 363.77 g/mol
CAS Number 432020-20-7
Appearance White to beige solid
Solubility Soluble in DMSO
In Vitro Inhibitory Activity

SMI481 has been shown to be a potent inhibitor of Sec14's lipid transfer activity in vitro and a powerful inhibitor of yeast cell growth. The half-maximal inhibitory concentrations (IC50) are summarized in Table 2.

AssayIC50 ValueReference
Sec14-mediated [³H]PtdIns transfer in vitro211 nM
Sec14-dependent yeast cell growth2.87 µM

Mechanism of Action

SMI481 exerts its inhibitory effect by directly binding to the Sec14 protein. It is proposed to occupy the phospholipid-binding pocket of Sec14, thereby preventing the protein from engaging in its normal lipid exchange cycle. This disruption of lipid transfer activity leads to a depletion of PtdIns(4)P at the TGN, which in turn inhibits vesicular trafficking and ultimately leads to cell death.

The following diagram illustrates the proposed signaling pathway of Sec14 and the point of inhibition by SMI481.

Sec14_Signaling_Pathway cluster_membrane TGN Membrane cluster_cytosol Cytosol PtdIns PtdIns PI4K PtdIns 4-Kinase PtdIns4P PtdIns(4)P Vesicle Secretory Vesicle Budding PtdIns4P->Vesicle Promotes PI4K->PtdIns4P Phosphorylates Sec14_PtdCho Sec14-PtdCho Sec14_PtdIns Sec14-PtdIns Sec14_PtdCho->Sec14_PtdIns Exchanges PtdCho for PtdIns at TGN Sec14_PtdIns->PtdIns Releases PtdIns to PI4K SMI481 SMI481 SMI481->Sec14_PtdCho Inhibits (Binds to pocket) PtdCho PtdCho (from ER) PtdCho->Sec14_PtdCho Binds

Sec14 signaling pathway and SMI481 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of SMI481.

In Vitro Sec14 Inhibition Assay (Radiolabeled Lipid Transfer)

This protocol describes a method to determine the IC50 value of SMI481 for the in vitro inhibition of Sec14-mediated phosphatidylinositol transfer.

Materials:

  • Recombinant purified yeast Sec14 protein

  • [³H]Phosphatidylinositol ([³H]PtdIns)

  • Donor liposomes (containing [³H]PtdIns and PC)

  • Acceptor liposomes (containing PC only)

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl)

  • SMI481 stock solution in DMSO

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare Liposomes: Prepare donor and acceptor small unilamellar vesicles (SUVs) by sonication or extrusion. The donor liposomes should contain a known amount of [³H]PtdIns.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, acceptor liposomes, and varying concentrations of SMI481 (or DMSO for control).

  • Pre-incubation: Add purified Sec14 protein to the reaction mixture and pre-incubate for 10 minutes at 30°C to allow the inhibitor to bind to the protein.

  • Initiate Transfer: Start the transfer reaction by adding the donor liposomes containing [³H]PtdIns.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).

  • Separate Liposomes: Separate the donor and acceptor liposomes. This can be achieved using methods like centrifugation with a density gradient or by using acceptor liposomes containing a component that allows for their specific precipitation or capture.

  • Quantify Transfer: Measure the amount of [³H]PtdIns transferred to the acceptor liposomes by liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each SMI481 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Yeast Growth Inhibition Assay

This protocol outlines a method to assess the effect of SMI481 on the growth of Saccharomyces cerevisiae.

Materials:

  • Saccharomyces cerevisiae strain (e.g., wild-type)

  • Yeast extract-peptone-dextrose (YPD) liquid medium

  • SMI481 stock solution in DMSO

  • 96-well microplates

  • Microplate reader capable of measuring optical density at 600 nm (OD600)

  • Incubator shaker

Procedure:

  • Prepare Yeast Culture: Inoculate a single colony of S. cerevisiae into YPD medium and grow overnight at 30°C with shaking.

  • Dilute Culture: Dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh YPD medium.

  • Prepare Serial Dilutions of SMI481: In a 96-well plate, prepare serial dilutions of SMI481 in YPD medium. Include a DMSO-only control.

  • Inoculate Plate: Add the diluted yeast culture to each well of the 96-well plate containing the SMI481 dilutions.

  • Incubation: Incubate the plate at 30°C with shaking for 24-48 hours.

  • Measure Growth: Measure the OD600 of each well using a microplate reader at regular intervals.

  • Data Analysis: Plot the OD600 values against time to generate growth curves for each SMI481 concentration. Calculate the percentage of growth inhibition at a specific time point (e.g., 24 hours) and determine the IC50 value.

In Vivo PtdIns(4)P Imaging with a Fluorescent Biosensor

This protocol describes how to visualize the effect of SMI481 on cellular PtdIns(4)P levels using a genetically encoded fluorescent biosensor.

Materials:

  • Yeast strain expressing a PtdIns(4)P fluorescent biosensor (e.g., GFP-PH-Osh2)

  • Appropriate selective growth medium

  • SMI481 stock solution in DMSO

  • Confocal microscope with appropriate laser lines and filters for the fluorescent protein

  • Live-cell imaging chamber

Procedure:

  • Culture Yeast Cells: Grow the yeast strain expressing the PtdIns(4)P biosensor in selective medium to mid-log phase.

  • Prepare for Imaging: Adhere the yeast cells to the bottom of a live-cell imaging chamber.

  • Acquire Baseline Images: Using a confocal microscope, acquire baseline images of the cells, focusing on the localization of the fluorescent biosensor. The biosensor is expected to localize to the Golgi and plasma membrane.

  • Treat with SMI481: Add a working concentration of SMI481 (or DMSO as a control) to the imaging chamber.

  • Time-Lapse Imaging: Acquire time-lapse images of the cells to monitor the change in the localization of the PtdIns(4)P biosensor over time.

  • Image Analysis: Analyze the images to quantify the change in fluorescence intensity of the biosensor at the Golgi and plasma membrane before and after treatment with SMI481. A decrease in fluorescence at these locations indicates a reduction in PtdIns(4)P levels.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for screening and characterizing Sec14 inhibitors and a logical diagram of the inhibitory mechanism.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_moa Mechanism of Action Studies a Compound Library b In Vitro Sec14 Lipid Transfer Assay a->b c Identify Hits b->c d Yeast Growth Inhibition Assay c->d f Assess Specificity (vs. other PITPs) c->f e Determine IC50 d->e g In Vivo PtdIns(4)P Biosensor Imaging e->g f->g h Analyze Downstream Trafficking Defects g->h i Elucidate Inhibitory Mechanism h->i

Workflow for Sec14 inhibitor screening and characterization.

Conclusion

SMI481 represents a valuable chemical probe for studying the multifaceted roles of Sec14 in cellular physiology. Its high potency and selectivity make it an excellent tool for dissecting the intricacies of phosphoinositide signaling and membrane trafficking. Furthermore, as a direct inhibitor of an essential fungal protein, SMI481 holds promise as a lead compound for the development of novel antifungal agents. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the biology of Sec14 and the therapeutic potential of its inhibitors.

Unveiling the Biological Activity of NPPM 6748-481: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPPM 6748-481 has emerged as a potent and selective small molecule inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers investigating phosphoinositide signaling and those engaged in the development of novel therapeutic agents targeting PITPs.

Core Biological Activity: Selective Inhibition of Sec14

This compound functions as a selective inhibitor of Sec14, a crucial protein involved in lipid metabolism and membrane trafficking in yeast.[3] Its inhibitory action disrupts the ability of Sec14 to transfer phosphatidylinositol (PtdIns) between membranes, a fundamental process for maintaining cellular function.[4]

Quantitative Analysis of Biological Activity

The biological efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key inhibitory concentrations (IC50) determined in these studies.

Table 1: In Vitro Inhibition of Sec14-catalyzed [3H]-PtdIns Transfer
CompoundIC50 (nM)Molar Stoichiometry (Sec14:NPPM)Reference
This compound 211 ± 19 ~1:1 [4]
NPPM 67170-49175 ± 26~1:1[4]
NPPM 4130-1276283 ± 30~1:1[4]
NPPM 5564-701 (inactive control)>100,000-[4]
Table 2: In Vivo Yeast Growth Inhibition
Yeast StrainCompoundIC50 (µM)Reference
Wild-Type (WT)This compound 2.9 ± 0.6 [4]
SEC14 Hypomorph (SEC14P-136)This compound 0.44 ± 0.16 [3][5]
Wild-Type (WT)NPPM 5564-701 (inactive control)>200[3][5]
SEC14 Hypomorph (SEC14P-136)NPPM 5564-701 (inactive control)>200[3][5]

Mechanism of Action and Specificity

This compound exhibits remarkable selectivity for Sec14. Studies have shown that even at concentrations significantly higher than its IC50 for Sec14, it does not inhibit the PtdIns transfer activities of other yeast Sec14-like PITPs, such as Sfh1-Sfh5.[4] This specificity is attributed to key interactions within the lipid-binding pocket of Sec14. Computational docking models and mutagenesis studies have identified specific amino acid residues that are critical for the binding of this compound and its inhibitory effect.[6][7]

The following diagram illustrates the proposed inhibitory mechanism of this compound on Sec14.

Proposed Inhibitory Mechanism of this compound cluster_0 Sec14-Mediated PtdIns Transfer cluster_1 Inhibition by this compound Sec14 Sec14 Sec14_PtdIns_Complex Sec14-PtdIns Complex Sec14->Sec14_PtdIns_Complex Inactive_Sec14 Inactive Sec14 Sec14->Inactive_Sec14 conformational change PtdIns PtdIns PtdIns->Sec14 binds Donor_Membrane Donor_Membrane Donor_Membrane->PtdIns releases Acceptor_Membrane Acceptor_Membrane Sec14_PtdIns_Complex->Acceptor_Membrane delivers PtdIns NPPM_6748_481 This compound NPPM_6748_481->Sec14 binds to hydrophobic pocket Inactive_Sec14->PtdIns

Caption: this compound binds to Sec14, inducing a state that prevents PtdIns binding and transfer.

Effects on Cellular Processes

The inhibition of Sec14 by this compound has significant downstream effects on cellular physiology, particularly on phosphoinositide signaling and membrane trafficking. Treatment of yeast cells with this compound leads to a reduction in bulk PtdIns-4-P levels by approximately 40%.[4] This selective impact on a specific phosphoinositide pool highlights the compound's utility as a tool to dissect phosphoinositide signaling pathways. Furthermore, the inhibition of Sec14 function disrupts trafficking of proteins, such as carboxypeptidase Y (CPY), through the secretory pathway.[4]

The workflow for assessing the impact of this compound on cellular phosphoinositide levels is depicted below.

Workflow for Phosphoinositide Level Analysis Yeast_Culture Yeast Cell Culture Treatment Treatment with This compound or DMSO Yeast_Culture->Treatment Lipid_Extraction Total Lipid Extraction Treatment->Lipid_Extraction TLC Thin Layer Chromatography (TLC) Lipid_Extraction->TLC Quantification Quantification of Phosphoinositide Spots TLC->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis

Caption: Experimental workflow for analyzing changes in phosphoinositide levels upon this compound treatment.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the characterization of this compound.

In Vitro [3H]-Phosphatidylinositol Transfer Assay

This assay measures the ability of Sec14 to transfer radiolabeled PtdIns from donor to acceptor membranes.

  • Preparation of Reagents:

    • Purified recombinant Sec14 protein.

    • Donor membranes: Rat liver microsomes containing [3H]-PtdIns.

    • Acceptor membranes: Phospholipid vesicles.

    • Assay buffer: 300 mM NaCl and 25 mM Na2HPO4 (pH 7.5).[8]

    • This compound stock solution in DMSO.

  • Assay Procedure:

    • Recombinant Sec14 proteins are pre-incubated with acceptor membranes and either this compound or DMSO (vehicle control) for 30 minutes at 37°C.[8]

    • The transfer reaction is initiated by the addition of donor membranes.[8]

    • The reaction is incubated for an additional 30 minutes at 37°C.[8]

    • The reaction is stopped, and the amount of [3H]-PtdIns transferred to the acceptor membranes is quantified by scintillation counting.

    • The inhibitory effect of this compound is calculated relative to the DMSO control.

Yeast Growth Inhibition Assay

This assay determines the concentration of this compound that inhibits yeast cell proliferation by 50%.

  • Yeast Strains and Media:

    • Wild-type and mutant Saccharomyces cerevisiae strains.

    • Yeast extract-peptone-dextrose (YPD) agar plates.

  • Assay Procedure:

    • Yeast cells are grown to mid-log phase in liquid YPD medium.

    • Serial dilutions of the cell culture are spotted onto YPD agar plates containing various concentrations of this compound or DMSO as a control.

    • Plates are incubated at 30°C for 48 hours.[4]

    • The growth of the yeast spots is visually assessed and photographed.

    • For quantitative analysis, growth rates are measured in liquid culture at λ610nm in the presence of different concentrations of the compound.[4][5] The IC50 is then calculated from the dose-response curve.[4]

Conclusion

This compound is a valuable chemical probe for studying the function of Sec14 and the broader implications of phosphoinositide signaling in cellular processes. Its high potency and selectivity make it a powerful tool for dissecting the intricate network of lipid metabolism and membrane trafficking. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the biological activities of this compound and to potentially leverage its properties in the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Role of NPPM 6748-481 in Phosphoinositide Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: NPPM 6748-481

This compound, also known as SMI-481, is a potent and selective small-molecule inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14.[1][2][3][4] This molecule belongs to the nitrophenyl(4-(2-methoxyphenyl)piperazin-1-yl)methanones (NPPMs) class of compounds and serves as a critical tool for studying the intricate roles of phosphoinositide signaling in cellular processes.[5] Its targeted inhibition of Sec14 allows for precise interference with pathways governed by phosphatidylinositol (PtdIns) and its phosphorylated derivatives, offering a more selective alternative to broadly acting lipid kinase inhibitors.[5]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting Sec14, a protein that facilitates the exchange of PtdIns and phosphatidylcholine (PtdCho) between membranes.[6] By inhibiting the PtdIns transfer activity of Sec14, this compound disrupts the delicate balance of phosphoinositide metabolism.[6] Specifically, treatment with this compound has been shown to reduce the cellular levels of phosphatidylinositol-4-phosphate (PtdIns-4-P) by approximately 40%, while not significantly affecting the levels of PtdIns-3-P or PtdIns-4,5-bisphosphate (PtdIns-4,5-P2).[6] This highlights the selective impact of the inhibitor on specific pools of phosphoinositides.

Computational docking studies suggest that this compound, being an amphipathic molecule, likely binds within the hydrophobic pocket of Sec14, thereby preventing the binding and transfer of its lipid substrates.[6] Structure-activity relationship (SAR) analyses have underscored the importance of specific chemical moieties for its inhibitory activity, including an ortho-Cl group on the nitrophenyl ring and the ketone linker.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory potency of this compound.

Table 1: In Vitro Inhibition of Sec14

CompoundTargetAssayIC50
This compoundSec14[3H]-PtdIns Transfer211 ± 19 nM[5]
NPPM 67170-49Sec14[3H]-PtdIns Transfer175 ± 26 nM[5]
NPPM 4130-1276Sec14[3H]-PtdIns Transfer283 ± 30 nM[5]
NPPM 5564-701 (inactive control)Sec14[3H]-PtdIns Transfer> 100 µM[5]

Table 2: In Vivo Growth Inhibition of Saccharomyces cerevisiae

CompoundYeast StrainIC50
This compoundWild-Type (WT)2.9 ± 0.6 µM[6]
This compoundSEC14P-136 (reduced Sec14 expression)0.44 ± 0.16 µM[5]
NPPM 5564-701 (inactive control)Wild-Type (WT)> 200 µM[5]

Signaling Pathway Diagram

The following diagram illustrates the role of Sec14 in the phosphoinositide signaling pathway and the inhibitory action of this compound.

Phosphoinositide_Signaling cluster_membrane Cellular Membranes cluster_cytosol Cytosol PtdIns Phosphatidylinositol (PtdIns) PI4K PtdIns 4-Kinase (PI4K) PtdIns->PI4K substrate PtdIns4P Phosphatidylinositol-4-Phosphate (PtdIns-4-P) PIP5K PtdIns-4-P 5-Kinase (PIP5K) PtdIns4P->PIP5K substrate PtdIns45P2 Phosphatidylinositol-4,5-Bisphosphate (PtdIns-4,5-P2) Sec14 Sec14 PITP Sec14->PtdIns PI4K->PtdIns4P phosphorylation PIP5K->PtdIns45P2 phosphorylation NPPM_6748_481 This compound NPPM_6748_481->Sec14 Inhibition

Caption: this compound inhibits Sec14-mediated PtdIns transfer.

Experimental Protocols

1. In Vitro [3H]-PtdIns Transfer Assay

This assay measures the ability of Sec14 to transfer radiolabeled phosphatidylinositol between membrane preparations.

  • Materials:

    • Purified recombinant Sec14 protein.

    • Donor membranes: Rat-liver microsomes containing [3H]-PtdIns.

    • Acceptor membranes: Phospholipid vesicles.

    • This compound and other test compounds dissolved in DMSO.

    • Assay buffer: 25 mM Na2HPO4 (pH 7.5), 300 mM NaCl.

    • Scintillation cocktail and counter.

  • Protocol:

    • Pre-incubate recombinant Sec14 proteins with acceptor membranes in the assay buffer.

    • Add the test compound (e.g., this compound) or DMSO (vehicle control) to the mixture and incubate for 30 minutes at 37°C.

    • Initiate the transfer reaction by adding the donor membranes (rat-liver microsomes).

    • Incubate the reaction mixture for an additional 30 minutes at 37°C.

    • Terminate the reaction and separate the donor and acceptor membranes (e.g., by centrifugation).

    • Quantify the amount of [3H]-PtdIns transferred to the acceptor membranes using a scintillation counter.

    • Normalize the [3H]-PtdIns transfer activity in the presence of the inhibitor to the mock DMSO control.[7]

2. Yeast Growth Inhibition Assay

This cell-based assay determines the concentration of this compound that inhibits the growth of yeast cells.

  • Materials:

    • Saccharomyces cerevisiae strains (e.g., wild-type and strains with altered Sec14 expression).

    • YPD (Yeast extract-Peptone-Dextrose) liquid medium or agar plates.

    • This compound and control compounds dissolved in DMSO.

    • Spectrophotometer or plate reader for measuring optical density (OD) at 610 nm.

  • Protocol:

    • Grow yeast cells to the mid-logarithmic phase in YPD medium.

    • Dilute the cell culture to a starting OD610 of approximately 0.05-0.1 in fresh YPD medium.

    • In a multi-well plate, add various concentrations of this compound or DMSO to the cell cultures.

    • Incubate the plate at 30°C with shaking.

    • Monitor cell growth over time by measuring the OD610 at regular intervals.

    • Calculate the doubling time for each concentration of the compound.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in the growth rate compared to the DMSO control.[5]

Experimental Workflow Diagram

The following diagram outlines the workflow for evaluating the in vitro and in vivo effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_downstream Downstream Cellular Analysis Purify_Sec14 Purify Recombinant Sec14 Protein PtdIns_Assay [3H]-PtdIns Transfer Assay with this compound Purify_Sec14->PtdIns_Assay IC50_InVitro Determine In Vitro IC50 PtdIns_Assay->IC50_InVitro end End IC50_InVitro->end Yeast_Culture Culture S. cerevisiae (WT and Mutant Strains) Growth_Assay Yeast Growth Inhibition Assay with this compound Yeast_Culture->Growth_Assay Treat_Cells Treat Yeast Cells with This compound Yeast_Culture->Treat_Cells IC50_InVivo Determine In Vivo IC50 Growth_Assay->IC50_InVivo IC50_InVivo->end Lipid_Extraction Lipid Extraction and Quantification Treat_Cells->Lipid_Extraction Phosphoinositide_Levels Measure Phosphoinositide Levels (e.g., PtdIns-4-P) Lipid_Extraction->Phosphoinositide_Levels Phosphoinositide_Levels->end start Start start->Purify_Sec14 start->Yeast_Culture

References

An In-depth Technical Guide on the Solubility of Vorinostat (SAHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Vorinostat, also known as Suberoylanilide Hydroxamic Acid (SAHA), in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. This document is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental methodologies, and insights into relevant biological pathways.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and bioavailability. Vorinostat exhibits markedly different solubility profiles in the polar aprotic solvent DMSO compared to the polar protic solvent water.

SolventSolubility (mg/mL)Molar Concentration (mM)ObservationsSource
DMSO 66~249.7Completely soluble[1][2]
52 - 53~196.7 - 200.5Soluble; moisture-absorbing DMSO may reduce solubility[3]
Water ~0.005 - 0.0130.02 - 0.05 (20-50 µM)Very poorly soluble[1][2][4]
0.2~0.76Poor aqueous solubility[5][6]

Note: Molar concentration calculated using the molecular weight of Vorinostat (264.32 g/mol ).

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the reliability of in vitro and in vivo studies. The following outlines a general experimental protocol for determining the equilibrium solubility of a compound like Vorinostat, adapted from standard laboratory practices.

Objective: To determine the equilibrium solubility of a test compound in a specified solvent (e.g., DMSO, Water, or buffered solutions).

Materials:

  • Test compound (e.g., Vorinostat, solid powder)

  • Anhydrous DMSO

  • Deionized or distilled water (or a relevant aqueous buffer, e.g., PBS, pH 7.4)

  • Microcentrifuge tubes or glass vials

  • Shaker or rotator capable of constant agitation

  • Temperature-controlled incubator (e.g., set to 25°C)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Calibrated analytical standard of the test compound

Methodology:

  • Preparation of Saturated Solution:

    • An excess amount of the solid test compound is added to a pre-determined volume of the solvent (e.g., 1 mL) in a microcentrifuge tube or vial. The excess solid ensures that the solution reaches saturation.

    • The mixture is tightly sealed to prevent solvent evaporation.

  • Equilibration:

    • The suspension is incubated at a constant temperature (e.g., 25°C) and agitated on a shaker for a period sufficient to reach equilibrium, typically 24 to 48 hours.[7] This allows for the dissolution process to stabilize.

  • Separation of Undissolved Solid:

    • Following incubation, the suspension is allowed to settle.

    • A sample of the supernatant is carefully collected and filtered through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to ensure that only the dissolved compound is measured.

  • Quantification:

    • The clear filtrate is then diluted with an appropriate solvent to a concentration that falls within the linear range of the analytical detection method.

    • The concentration of the compound in the diluted sample is quantified using a validated HPLC or LC-MS method by comparing its response (e.g., peak area) to a calibration curve generated from a known concentration of the analytical standard.[7]

  • Calculation:

    • The original solubility in the solvent is calculated by applying the dilution factor to the measured concentration of the diluted sample.

Signaling Pathway and Experimental Workflow Visualization

Vorinostat is a well-characterized histone deacetylase (HDAC) inhibitor.[1][8] Its mechanism of action involves binding to the active site of Class I and Class II HDAC enzymes, leading to an accumulation of acetylated histones and other proteins.[1][9] This alters chromatin structure and gene expression, ultimately resulting in cell cycle arrest, differentiation, and/or apoptosis in cancer cells.[1][10]

Below are Graphviz diagrams illustrating the core signaling pathway of Vorinostat and a typical experimental workflow for its use in cell-based assays.

G cluster_0 Cellular Effects of Vorinostat Vorinostat Vorinostat (SAHA) HDACs HDACs (Class I & II) Vorinostat->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression CellEffects Cell Cycle Arrest Apoptosis Differentiation GeneExpression->CellEffects

Caption: Mechanism of action of Vorinostat as an HDAC inhibitor.

G cluster_1 Experimental Workflow: Cell-Based Assay A Prepare Vorinostat Stock Solution (e.g., 20 mM in DMSO) C Dilute Stock to Working Concentrations in Media (e.g., 1-10 µM) A->C B Seed Cancer Cell Lines D Treat Cells for Desired Duration (e.g., 2-24 hours) B->D C->D E Assay Endpoint (e.g., Western Blot for Acetylated Histones, Cell Viability Assay) D->E

Caption: General workflow for in vitro studies using Vorinostat.

References

An In-depth Technical Guide to the Storage and Stability of NPPM 6748-481

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and stability considerations for NPPM 6748-481, a selective inhibitor of the yeast phosphatidylinositol transfer protein (PITP) Sec14. The information herein is intended to support researchers and drug development professionals in maintaining the integrity and activity of this compound for experimental use.

Introduction to this compound

This compound is a small molecule inhibitor that has been identified as a valuable tool for studying the function of Sec14, a key protein involved in lipid metabolism and signaling. Its selectivity makes it a potent compound for investigating the roles of phosphatidylinositol transfer proteins in various cellular processes. Given its application in sensitive biological assays, ensuring the stability and proper storage of this compound is paramount to obtaining reliable and reproducible experimental results.

Recommended Storage and Handling

Proper storage is critical to prevent the degradation of this compound. The following guidelines are based on information provided by commercial suppliers and general best practices for the preservation of small molecule inhibitors.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Stock Solution -80°CUp to 6 monthsStore under an inert nitrogen atmosphere to prevent oxidation.[1]
-20°CUp to 1 monthStore under an inert nitrogen atmosphere to prevent oxidation.[1]
Solid (Lyophilized Powder) -20°CRefer to manufacturer's certificate of analysisKeep in a tightly sealed container, protected from light and moisture.

Handling Recommendations:

  • Light Sensitivity: Protect both solid and solution forms from direct light to prevent phot-degradation. Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: For long-term storage of stock solutions, flushing the vial headspace with dry nitrogen or argon is recommended to displace oxygen and prevent oxidative degradation.[1]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions, as this can lead to degradation. Aliquoting the stock solution into single-use vials is highly recommended.

Stability Profile and Potential Degradation Pathways

While specific, publicly available forced degradation studies on this compound are limited, an understanding of its chemical structure suggests potential degradation pathways that are common for similar small molecules. Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.

Potential Degradation Mechanisms:

  • Hydrolysis: The methoxy group on the phenyl ring and the amide linkage could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The piperazine ring and other electron-rich moieties may be prone to oxidation, particularly in the presence of oxidizing agents or when exposed to air over extended periods.

  • Photodegradation: Aromatic systems, such as those present in this compound, can be susceptible to degradation upon exposure to UV or visible light.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies and developing a stability-indicating HPLC method. These should be adapted and optimized specifically for this compound.

Forced Degradation Study Protocol

Objective: To identify the potential degradation products of this compound under various stress conditions and to establish its intrinsic stability profile.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24, 48, and 72 hours, protected from light.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 1, 3, and 7 days.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber (ICH Q1B option 2) for an appropriate duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development Protocol

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact this compound from its potential degradation products, process impurities, and excipients.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or trifluoroacetic acid in water, or a buffer such as ammonium acetate.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure the separation of compounds with a wide range of polarities. An example starting gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. Select an optimal wavelength for quantification based on the UV spectrum of this compound.

  • Method Optimization: Inject samples from the forced degradation study. Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent compound and all degradation products.

  • Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mechanism of Action and Associated Signaling Pathways

This compound selectively inhibits the yeast phosphatidylinositol transfer protein (PITP), Sec14. Sec14 is a crucial regulator of lipid metabolism and signaling, primarily by facilitating the exchange of phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) between membranes. This activity is essential for maintaining the lipid composition of the Golgi apparatus and for the generation of signaling lipids like phosphatidylinositol-4-phosphate (PI4P).

Below are diagrams illustrating the logical workflow for a forced degradation study and the signaling pathway associated with Sec14.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (ICH Q1B) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc profile Stability Profile & Degradation Products hplc->profile Sec14_Signaling_Pathway cluster_membrane Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects PtdIns Phosphatidylinositol (PtdIns) PI4P Phosphatidylinositol-4-Phosphate (PI4P) PtdIns->PI4P Phosphorylation (PI4-Kinase) PtdCho Phosphatidylcholine (PtdCho) Vesicle Vesicle Trafficking PI4P->Vesicle Signaling Lipid Signaling PI4P->Signaling Sec14 Sec14 Sec14->PtdIns Binds & Transfers Sec14->PtdCho Binds & Transfers NPPM This compound NPPM->Sec14 Inhibits

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of NPPM 6748-481 in Yeast Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies of the small molecule inhibitor NPPM 6748-481 in yeast (Saccharomyces cerevisiae) models. This compound is a potent and selective inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14, offering a powerful tool to investigate phosphoinositide signaling pathways.

Introduction

This compound is a member of the nitrophenyl(4-(2-methoxyphenyl)piperazin-1-yl)methanones chemical class. It has been identified as a highly specific inhibitor of Sec14, the essential PITP in yeast.[1][2] Sec14 plays a crucial role in regulating lipid signaling and membrane trafficking from the trans-Golgi network (TGN). By inhibiting Sec14, this compound disrupts these essential cellular processes, leading to growth arrest.[1] The exquisite specificity of this compound for Sec14 over other related Sec14-like PITPs makes it an invaluable tool for dissecting specific phosphoinositide signaling pathways.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and specificity of this compound in yeast.

Table 1: In Vivo Efficacy of this compound in Yeast Growth Inhibition

Yeast StrainGenotypeIC50 (µM)Reference
Wild-Type (WT)CTY1822.9 ± 0.6[1][2]
Sec14 UnderexpressionSEC14P-1360.44 ± 0.16[2][3]

IC50 values represent the half-maximal inhibitory concentration for yeast cell growth.

Table 2: In Vitro Inhibition of Sec14 Activity by NPPMs

CompoundIC50 (nM)Reference
This compound 211 ± 19 [1][2]
NPPM 67170-49175 ± 26[1][2]
NPPM 4130-1276283 ± 30[1][2]
NPPM 5564-701 (inactive analog)> 100,000[1][2]

IC50 values were determined using an in vitro [3H]-PtdIns transfer assay with purified Sec14 protein.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly inhibiting the function of Sec14. Sec14 is a critical regulator of phosphoinositide signaling, which is essential for maintaining the integrity of the TGN and for vesicular trafficking. Inhibition of Sec14 leads to a depletion of phosphatidylinositol-4-phosphate (PI4P) at the TGN, disrupting the recruitment of effector proteins required for vesicle budding. This ultimately results in a blockage of the secretory pathway and cell growth arrest.

NPPM_Mechanism_of_Action cluster_membrane Trans-Golgi Network (TGN) Sec14 Sec14 PI4K PI4-Kinase Sec14->PI4K Stimulates PI4P Phosphatidylinositol-4-Phosphate (PI4P) PI4K->PI4P Produces PI Phosphatidylinositol (PI) PI->PI4K Substrate Effectors Effector Proteins PI4P->Effectors Recruits Vesicle Vesicle Budding Effectors->Vesicle Promotes NPPM This compound NPPM->Sec14

Caption: Mechanism of this compound action on the Sec14-dependent signaling pathway at the TGN.

Experimental Protocols

Yeast Growth Inhibition Assay (Liquid Culture)

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound on yeast cell growth in liquid media.

Materials:

  • Yeast strain of interest (e.g., wild-type CTY182)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • 96-well microplate

  • Microplate reader capable of measuring optical density at 600 nm (OD600)

  • Incubator shaker (30°C)

Procedure:

  • Inoculate a starter culture of the yeast strain in 5 mL of YPD and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture to an OD600 of approximately 0.1 in fresh YPD.

  • Prepare a serial dilution of this compound in YPD in a 96-well plate. A typical concentration range to test would be 0.1 µM to 100 µM. Include a DMSO-only control.

  • Add the diluted yeast culture to each well of the 96-well plate.

  • Incubate the plate at 30°C with shaking.

  • Measure the OD600 of each well at regular intervals (e.g., every 2 hours) for up to 24 hours.

  • Plot the growth curves for each concentration of this compound.

  • Calculate the doubling time for each concentration.

  • Determine the relative growth rate compared to the DMSO control.

  • Plot the relative growth rate as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Yeast Spot Assay (Solid Media)

This is a semi-quantitative method to assess the sensitivity of yeast strains to this compound on solid media.

Materials:

  • Yeast strains of interest

  • YPD medium

  • YPD agar plates (YPD with 2% agar)

  • This compound stock solution

  • DMSO

  • 96-well plate

  • Multichannel pipette or spotting manifold

Procedure:

  • Grow yeast strains overnight in YPD liquid medium at 30°C.

  • The next day, adjust the concentration of all cultures to an OD600 of 1.0.

  • Prepare a 10-fold serial dilution of each yeast culture in a 96-well plate (from 10^0 to 10^-4).

  • Prepare YPD agar plates containing either DMSO (control) or a specific concentration of this compound (e.g., 20 µM).

  • Spot 5 µL of each dilution onto the prepared plates.

  • Allow the spots to dry completely.

  • Incubate the plates at 30°C for 48 hours.

  • Document the growth by photographing the plates.

Yeast_Spot_Assay_Workflow A Overnight Yeast Culture B Adjust to OD600 = 1.0 A->B C 10-fold Serial Dilutions B->C D Spot onto YPD Agar Plates (+/- this compound) C->D E Incubate at 30°C for 48h D->E F Analyze Growth Inhibition E->F

Caption: Experimental workflow for the yeast spot assay.

In Vitro Sec14 Phosphatidylinositol (PtdIns) Transfer Assay

This assay directly measures the ability of this compound to inhibit the PtdIns transfer activity of purified Sec14 protein.

Materials:

  • Purified recombinant Sec14 protein

  • [3H]-PtdIns

  • Donor liposomes (containing [3H]-PtdIns)

  • Acceptor liposomes

  • This compound

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare donor liposomes containing a known amount of [3H]-PtdIns and acceptor liposomes.

  • In a reaction tube, combine purified Sec14 protein (e.g., 287 nM) with varying concentrations of this compound or DMSO control.[2]

  • Initiate the transfer reaction by adding the donor and acceptor liposomes to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

  • Stop the reaction and separate the donor and acceptor liposomes (e.g., by centrifugation).

  • Measure the amount of [3H]-PtdIns transferred to the acceptor liposomes using a scintillation counter.

  • Calculate the percentage of PtdIns transfer relative to the DMSO control.

  • Plot the percentage of transfer as a function of this compound concentration to determine the IC50.

Logical Relationships for Experimental Design

The following diagram illustrates the logical framework for designing experiments to validate Sec14 as the sole essential target of this compound.

Experimental_Logic cluster_hypothesis Hypothesis: Sec14 is the sole essential target of this compound cluster_predictions Predictions cluster_experiments Experimental Validation Hypothesis This compound inhibits yeast growth by targeting Sec14 Prediction1 Overexpression of Sec14 will confer resistance to this compound Hypothesis->Prediction1 Prediction2 Mutations in Sec14 that prevent NPPM binding will confer resistance Hypothesis->Prediction2 Prediction3 'Bypass Sec14' mutants will be resistant to this compound Hypothesis->Prediction3 Experiment1 Spot assay with yeast overexpressing Sec14 Prediction1->Experiment1 Experiment2 Spot assay with yeast expressing mutant Sec14 (e.g., Sec14S173C) Prediction2->Experiment2 Experiment3 Spot assay with 'bypass Sec14' mutants (e.g., cki1Δ, kes1Δ) Prediction3->Experiment3

Caption: Logical framework for validating the target of this compound in yeast.

The resistance of 'bypass Sec14' mutants, such as those with deletions in CKI1 or KES1, to this compound provides strong genetic evidence that Sec14 is the sole essential target of this compound in yeast.[1] Similarly, expressing a mutant version of Sec14 that is resistant to NPPM binding also confers resistance to the compound in vivo.[1]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPPM 6748-481 is a potent and selective small molecule inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14.[1][2] It serves as a valuable research tool for studying phosphoinositide signaling pathways and membrane trafficking in yeast. This document provides a summary of the available data on the use of this compound in cell culture, with a primary focus on the yeast Saccharomyces cerevisiae, due to the current lack of published data on its application in mammalian cell systems.

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting Sec14, a crucial protein for the transport of phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho).[3] By inhibiting Sec14, this compound disrupts essential cellular processes, including:

  • Phosphoinositide Signaling: It selectively reduces the levels of phosphatidylinositol-4-phosphate (PtdIns-4-P), a key signaling lipid.[3]

  • Membrane Trafficking: Inhibition of Sec14 leads to defects in membrane trafficking through the trans-Golgi network (TGN) and endosomal system.[3]

Data Presentation: Efficacy of this compound in S. cerevisiae

The following table summarizes the key quantitative data regarding the inhibitory concentrations of this compound in yeast cell culture and in vitro assays.

ParameterCell/System TypeConcentrationReference
Growth Inhibition (IC50) Wild-Type Haploid Yeast2.9 ± 0.6 µM[3][4]
Yeast with Reduced Sec14 Levels0.44 ± 0.16 µM[4]
Strong Growth Inhibition Wild-Type Yeast10 µM[5]
Concentration for Genetic Selection Wild-Type Yeast3 µM[6]
In Vitro PtdIns Transfer Inhibition (IC50) Purified Sec14 Protein175 - 283 nM[3]

Experimental Protocols for S. cerevisiae

Protocol 1: Yeast Growth Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the growth of S. cerevisiae.

Materials:

  • S. cerevisiae strain of interest

  • Yeast extract-peptone-dextrose (YPD) medium

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Yeast Culture: Inoculate the yeast strain in YPD medium and grow overnight at 30°C with shaking.

  • Dilute Culture: The next day, dilute the overnight culture to an OD600 of approximately 0.1 in fresh YPD medium.

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the this compound stock solution in YPD medium in a 96-well plate. Also, include a vehicle control (DMSO) and a no-treatment control.

  • Inoculate Plates: Add the diluted yeast culture to each well of the 96-well plate containing the compound dilutions.

  • Incubation: Incubate the plate at 30°C with shaking in a microplate reader.

  • Measure Growth: Monitor the OD600 at regular intervals (e.g., every hour) for 24-48 hours.

  • Data Analysis: Plot the growth rate against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Spot Assay for Growth Inhibition

This is a qualitative to semi-quantitative method to assess the effect of this compound on yeast growth.

Materials:

  • S. cerevisiae strain of interest

  • YPD agar plates

  • YPD agar plates containing this compound (e.g., 20 µM)[4]

  • YPD agar plates containing DMSO (vehicle control)

  • Sterile water or saline

Procedure:

  • Prepare Yeast Culture: Grow the yeast strain in YPD medium overnight at 30°C.

  • Prepare Serial Dilutions: Prepare a 10-fold serial dilution of the overnight yeast culture in sterile water or saline.

  • Spotting: Spot 5-10 µL of each dilution onto the YPD agar plates (control, DMSO, and this compound).

  • Incubation: Incubate the plates at 30°C for 48-72 hours.

  • Analysis: Observe and document the growth of the yeast spots on each plate. A reduction in growth on the this compound plate compared to the controls indicates inhibition.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway NPPM This compound Sec14 Sec14 NPPM->Sec14 Inhibits PtdIns4P Phosphatidylinositol- 4-phosphate (PtdIns-4-P) Sec14->PtdIns4P Promotes synthesis of Vesicular_Trafficking Vesicular Trafficking Sec14->Vesicular_Trafficking Regulates PtdIns Phosphatidylinositol (PtdIns) PtdIns->Sec14 Binds PtdIns->PtdIns4P PtdCho Phosphatidylcholine (PtdCho) PtdCho->Sec14 Binds TGN trans-Golgi Network (TGN) / Endosomes TGN->Vesicular_Trafficking

Caption: Signaling pathway of this compound in yeast.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Yeast_Culture 1. Prepare Overnight Yeast Culture Inoculation 3. Inoculate Microplate with Yeast and Compound Yeast_Culture->Inoculation Serial_Dilution 2. Prepare Serial Dilutions of this compound Serial_Dilution->Inoculation Incubation 4. Incubate at 30°C with Shaking Inoculation->Incubation OD_Measurement 5. Measure OD600 Periodically Incubation->OD_Measurement IC50_Calculation 6. Calculate IC50 Value OD_Measurement->IC50_Calculation

Caption: Experimental workflow for yeast growth inhibition assay.

Application in Mammalian Cell Culture: A Word of Caution

Currently, there is a significant lack of published data on the use of this compound in mammalian cell culture. The high specificity of this compound for the yeast Sec14 protein suggests that it may not be an effective inhibitor of mammalian PITP homologs. Researchers interested in studying PITP function in mammalian systems should consider screening this compound for activity against their specific mammalian PITP of interest in vitro before proceeding with cell-based assays. Without such validation, any results from mammalian cell culture experiments would be difficult to interpret.

Disclaimer: The information provided in these application notes is based on currently available scientific literature. Researchers should always perform their own optimization experiments to determine the most suitable conditions for their specific cell lines and experimental setups.

References

Application Notes and Protocols for NPPM 6748-481 in Membrane Trafficking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPPM 6748-481 is a potent and selective small molecule inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14.[1][2] As Sec14 is a critical regulator of membrane trafficking and phosphoinositide signaling, this compound serves as an invaluable tool for dissecting these complex cellular processes.[3][4] These application notes provide detailed protocols for utilizing this compound to study various aspects of membrane trafficking in the model organism Saccharomyces cerevisiae.

Mechanism of Action

This compound exhibits high specificity for the yeast PITP Sec14, with minimal off-target effects.[3] It functions by directly binding to Sec14 and inhibiting its ability to transfer phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) between membranes.[3] This inhibition disrupts the delicate balance of phosphoinositide metabolism, particularly the generation of phosphatidylinositol-4-phosphate (PI4P), which is essential for the formation of transport vesicles from the trans-Golgi network (TGN) and endosomes.[3] Consequently, treatment with this compound leads to defects in multiple membrane trafficking pathways, including secretion, endocytosis, and recycling.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound and related compounds in yeast.

Table 1: In Vivo Efficacy of this compound

Yeast StrainParameterThis compoundInactive Control (5564-701)Reference
Wild-Type (WT)Growth Inhibition IC₅₀2.9 ± 0.6 µM> 200 µM[3][5]
SEC14 Under-expression (SEC14P-136)Growth Inhibition IC₅₀0.44 ± 0.16 µM> 200 µM[5]

Table 2: In Vitro Efficacy of NPPMs on Sec14 Activity

CompoundParameterValueReference
This compound [³H]-PtdIns Transfer Inhibition IC₅₀ 211 ± 19 nM [5]
NPPM 67170-49[³H]-PtdIns Transfer Inhibition IC₅₀175 ± 26 nM[5]
NPPM 4130-1276[³H]-PtdIns Transfer Inhibition IC₅₀283 ± 30 nM[5]
Inactive Control (5564-701)[³H]-PtdIns Transfer Inhibition IC₅₀> 100 µM[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in membrane trafficking studies.

NPPM_Mechanism_of_Action cluster_membrane TGN/Endosome Membrane PI PI PI4K PI 4-Kinase PI->PI4K Substrate PI4P PI4P PI4K->PI4P Produces Vesicle Vesicle Formation PI4P->Vesicle Promotes Sec14 Sec14 Sec14->PI4K Stimulates NPPM This compound NPPM->Sec14

Caption: Mechanism of this compound Action.

Experimental_Workflow Start Start: Yeast Culture Treatment Treat with this compound (or DMSO control) Start->Treatment Assay Perform Membrane Trafficking Assay Treatment->Assay Data Data Acquisition (e.g., Microscopy, Western Blot) Assay->Data Analysis Data Analysis and Quantification Data->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General Experimental Workflow.

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of this compound on membrane trafficking in yeast.

Carboxypeptidase Y (CPY) Trafficking Assay (Pulse-Chase)

This assay monitors the transport of the vacuolar hydrolase CPY through the secretory pathway. Inhibition by this compound results in the accumulation of precursor forms of CPY (p1 and p2).

Materials:

  • Yeast cells (e.g., wild-type strain)

  • YPD or appropriate synthetic media

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • ³⁵S-Trans label (or similar metabolic label)

  • Cycloheximide

  • Lysis buffer

  • Anti-CPY antibody

  • Protein A/G beads

  • SDS-PAGE and autoradiography equipment

Protocol:

  • Grow yeast cells to early logarithmic phase (OD₆₀₀ ≈ 0.5-1.0) in appropriate media.

  • Pre-treat cells with the desired concentration of this compound (e.g., 10-30 µM) or an equivalent volume of DMSO for 15-30 minutes at 30°C.

  • Pulse-label the cells with ³⁵S-Trans label for 5-10 minutes.

  • Chase the label by adding an excess of unlabeled methionine and cysteine, along with cycloheximide to inhibit further protein synthesis.

  • At various time points during the chase (e.g., 0, 15, 30, 60 minutes), take aliquots of the cell culture and stop the chase by adding sodium azide and placing on ice.

  • Harvest the cells by centrifugation and prepare cell lysates.

  • Immunoprecipitate CPY from the lysates using an anti-CPY antibody and Protein A/G beads.

  • Resolve the immunoprecipitated proteins by SDS-PAGE.

  • Visualize the different forms of CPY (p1, p2, and mature mCPY) by autoradiography.

  • Quantify the band intensities to determine the kinetics of CPY maturation.

FM4-64 Endocytosis and Vacuolar Staining Assay

This assay uses the lipophilic styryl dye FM4-64 to monitor endocytosis and trafficking to the vacuole. This compound treatment is expected to retard the transport of FM4-64 to the vacuole.

Materials:

  • Yeast cells

  • YPD or appropriate synthetic media

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • FM4-64 dye (stock solution in DMSO)

  • Fluorescence microscope

Protocol:

  • Grow yeast cells to early logarithmic phase.

  • Pre-treat cells with this compound (e.g., 10-30 µM) or DMSO for 15-30 minutes.

  • Add FM4-64 to the cell culture to a final concentration of 8-40 µM.

  • Incubate the cells with the dye for a defined period (e.g., 15-60 minutes) at 30°C.

  • To visualize endocytic intermediates, perform the labeling at a lower temperature (e.g., 15°C).

  • For a pulse-chase experiment, wash the cells with fresh, dye-free media after the initial labeling period and continue the incubation.

  • At desired time points, take aliquots of the cells, mount them on a microscope slide, and observe the fluorescence pattern using a fluorescence microscope with appropriate filter sets (e.g., Texas Red).

  • In untreated cells, FM4-64 will initially label the plasma membrane and then accumulate at the vacuolar membrane. In this compound treated cells, the dye is expected to accumulate in punctate endosomal structures.

GFP-Snc1 Recycling Assay

This assay monitors the recycling of the v-SNARE Snc1, which is tagged with Green Fluorescent Protein (GFP), from the plasma membrane back to the Golgi. Inhibition by this compound is expected to cause an intracellular accumulation of GFP-Snc1.

Materials:

  • Yeast strain expressing GFP-Snc1

  • YPD or appropriate synthetic media

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Fluorescence microscope

Protocol:

  • Grow the GFP-Snc1 expressing yeast strain to early logarithmic phase.

  • Treat the cells with this compound (e.g., 10-30 µM) or DMSO for a desired period (e.g., 30-60 minutes).

  • Observe the localization of GFP-Snc1 using a fluorescence microscope.

  • In untreated cells, GFP-Snc1 should be predominantly localized to the plasma membrane, particularly at sites of active growth (the bud).

  • In cells treated with this compound, an accumulation of GFP-Snc1 in intracellular compartments (Golgi/endosomes) is expected.

Invertase Secretion Assay

This assay measures the secretion of the enzyme invertase. This compound treatment should impair the secretion of invertase to the cell exterior.

Materials:

  • Yeast cells

  • Media for inducing invertase expression (low glucose or sucrose-containing media)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Spheroplasting buffer

  • Assay buffer (e.g., sodium acetate buffer, pH 5.1)

  • Sucrose solution

  • Glucose assay reagent (e.g., containing glucose oxidase and peroxidase)

Protocol:

  • Grow yeast cells to early logarithmic phase in high-glucose media (repressing conditions for invertase).

  • Wash the cells and resuspend them in low-glucose or sucrose-containing media to induce invertase expression.

  • Treat the cells with this compound (e.g., 10-30 µM) or DMSO during the induction period.

  • Separate the cells into fractions representing intracellular and secreted invertase. For secreted invertase, the assay can be performed on intact cells. For total activity, cells are converted to spheroplasts.

  • To measure secreted invertase, incubate a known number of intact cells with a sucrose solution in assay buffer.

  • Stop the reaction after a defined time.

  • Measure the amount of glucose produced using a glucose assay reagent and a spectrophotometer.

  • Calculate the invertase activity, typically expressed as units per OD₆₀₀ of cells. A decrease in secreted invertase activity is expected upon this compound treatment.

References

Application Notes and Protocols for NPPM 6748-481

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NPPM 6748-481 is a potent and selective small molecule inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14.[1][2][3] It belongs to the nitrophenyl(4-(2-methoxyphenyl)piperazin-1-yl)methanones (NPPMs) class of compounds.[4] Due to its specificity, this compound serves as a valuable research tool for studying phosphoinositide signaling pathways and the role of PITPs in various cellular processes.[4][5][6] These application notes provide detailed protocols for the preparation of stock solutions and outline its primary research applications.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 432020-20-7[1][7]
Molecular Formula C17H15ClFN3O3[1][7][8]
Molecular Weight 363.77 g/mol [1][7]
Appearance Off-white to light yellow solid[1]
Purity ≥ 99.60%[1]

Solubility and Stock Solution Preparation

Proper preparation of stock solutions is critical for experimental accuracy and reproducibility. This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).

Solubility Data:

SolventConcentrationMethod
DMSO 100 mg/mL (274.90 mM)Ultrasonic, warming, and heating to 60°C are recommended to achieve this concentration.[1][9] It is also noted that hygroscopic DMSO can significantly impact solubility, so using newly opened DMSO is advised.[1]
DMSO 5 mg/mLClear solution.[7]
Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • This compound solid compound

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass or polypropylene vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.6377 mg of the compound.

  • Dissolve: Add the appropriate volume of fresh DMSO to the vial containing the weighed compound. For 3.6377 mg, add 1 mL of DMSO.

  • Aid Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a 60°C water bath or heat block for 5-10 minutes.[1]

    • Follow by sonication in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[1][9]

  • Aliquot: Once the solution is clear and homogenous, aliquot it into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is recommended to store the solutions under nitrogen to maintain stability.[1]

Stock Solution Preparation Table:

The following table provides the required mass of this compound to prepare stock solutions at various concentrations and volumes.[1]

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.364 mg1.82 mg3.64 mg
5 mM 1.82 mg9.1 mg18.2 mg
10 mM 3.64 mg18.2 mg36.4 mg

Applications and Mechanism of Action

This compound is a selective inhibitor of the yeast phosphatidylinositol transfer protein (PITP) Sec14.[1][2][3] PITPs are crucial for maintaining phosphoinositide homeostasis and are involved in various signaling pathways. By inhibiting Sec14, this compound can be used to probe the functions of this protein in lipid signaling and membrane trafficking.

The inhibitory effect of this compound on Sec14 disrupts the transfer of phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) between membranes.[5] This leads to alterations in phosphoinositide metabolism, particularly affecting the levels of phosphatidylinositol-4-phosphate (PtdIns-4-P).[5]

NPPM_Mechanism_of_Action cluster_membrane Membrane PtdIns PtdIns PtdIns4P PtdIns-4-P Synthesis PtdIns->PtdIns4P Precursor PtdCho PtdCho Sec14 Sec14 (PITP) Sec14->PtdIns Binds & Transfers Sec14->PtdCho Binds & Transfers NPPM This compound NPPM->Sec14 Inhibits Signaling Downstream Signaling PtdIns4P->Signaling

Caption: Mechanism of this compound inhibition of Sec14.

Experimental Workflow

A typical experimental workflow for utilizing this compound to study its effects on a cellular process is outlined below.

experimental_workflow prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) treat Treat with this compound (and vehicle control, e.g., DMSO) prep->treat culture Culture Cells/Yeast culture->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Cellular Response (e.g., Lipidomics, Western Blot, Microscopy) incubate->analyze data Data Analysis & Interpretation analyze->data

Caption: General experimental workflow using this compound.

Safety Precautions

As with any chemical reagent, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive safety information. General safety guidelines include:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water.

For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Troubleshooting & Optimization

Technical Support Center: NPPM 6748-481

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NPPM 6748-481, a selective inhibitor of the yeast phosphatidylinositol transfer protein (PITP) Sec14.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that selectively targets the yeast phosphatidylinositol transfer protein (PITP), Sec14[1]. It functions by binding to the hydrophobic lipid-binding pocket of Sec14, which prevents the protein from carrying out its function of transferring phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) between membranes. This inhibition of Sec14's lipid transfer activity disrupts vital cellular processes that rely on phosphoinositide signaling.

Q2: What are the expected in vitro and in vivo IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental conditions. In vitro, using purified Sec14 in a [3H]-PtdIns transfer assay, the IC50 is approximately 211 ± 19 nM[2]. In vivo, the IC50 for growth inhibition of wild-type yeast is around 2.9 ± 0.6 μM[3].

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

Q4: Are there known resistance mechanisms to this compound?

A4: Yes, resistance to this compound can arise from mutations in the SEC14 gene. Specific mutations, such as S173C, H112Y, V154I, and G210S, have been shown to confer resistance to the inhibitor while maintaining Sec14 function[3][4]. Additionally, elevated expression levels of Sec14 can lead to increased resistance to this compound[2][3].

Troubleshooting Guide: this compound Not Showing Inhibition

If you are not observing the expected inhibitory effect of this compound in your experiments, consider the following potential issues and troubleshooting steps.

Problem 1: No or Low Inhibition in In Vitro Assays (e.g., [3H]-PtdIns Transfer Assay)
Possible Cause Troubleshooting Steps
Compound Inactivity - Verify Storage: Ensure the compound has been stored correctly at -20°C or -80°C and protected from light. - Fresh Stock: Prepare a fresh stock solution from a new aliquot or vial. - Confirm Identity: If possible, confirm the identity and purity of the compound using analytical methods like LC-MS or NMR.
Incorrect Assay Conditions - Buffer Composition: The composition of the assay buffer, including pH and ionic strength, can influence inhibitor potency[5]. Ensure your buffer conditions are consistent with established protocols. - Reagent Concentrations: Double-check the concentrations of all assay components, including the purified Sec14 protein, radiolabeled PtdIns, and acceptor membranes. - Incubation Times: Optimize the pre-incubation time of Sec14 with this compound before initiating the transfer reaction.
Inactive Protein - Protein Integrity: Verify the purity and activity of your purified Sec14 protein using a standard activity assay without the inhibitor. - Proper Folding: Ensure that the protein is correctly folded and that any tags used for purification do not interfere with its function.
Technical Errors - Pipetting Accuracy: Ensure accurate pipetting, especially for serial dilutions of the inhibitor. - Control Experiments: Include appropriate positive and negative controls in your assay. A known inhibitor of Sec14 (if available) can serve as a positive control, while a vehicle control (e.g., DMSO) is essential as a negative control.
Problem 2: Lack of Expected Phenotype in Yeast-Based Assays
Possible Cause Troubleshooting Steps
High Sec14 Expression - Yeast Strain: Be aware that the level of Sec14 expression significantly impacts the in vivo IC50[2][3]. Strains overexpressing Sec14 will be more resistant to this compound. Use a wild-type strain with endogenous Sec14 expression for initial experiments.
Presence of Resistance Mutations - Strain Genotype: If using a mutagenized or non-standard yeast strain, sequence the SEC14 gene to check for known resistance mutations[4].
Compound Permeability/Efflux - Permeabilization: While this compound is generally cell-permeable in yeast, issues with uptake can sometimes occur. Consider using strains with altered membrane properties if permeability is a concern. - Efflux Pumps: Overexpression of multidrug resistance transporters could potentially reduce the intracellular concentration of the inhibitor.
Compound Instability in Media - Media Composition: Although not commonly reported for this compound, some compounds can be unstable or sequestered in complex growth media. Test the inhibitor in a minimal, defined medium if possible.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound.

Assay Type Target Conditions IC50 Value Reference
In Vitro [3H]-PtdIns TransferPurified Yeast Sec14287 nM Sec14211 ± 19 nM[2]
In Vivo Yeast Growth InhibitionWild-Type Yeast (CTY182)YPD Agar2.87 ± 0.6 μM[2]
In Vivo Yeast Growth InhibitionSEC14P-136 Yeast (Low Sec14 expression)YPD Agar0.44 ± 0.16 μM[2]

Experimental Protocols

Key Experiment: In Vitro [3H]-PtdIns Transfer Assay

This protocol is a generalized procedure based on commonly used methods for measuring Sec14 activity.

Materials:

  • Purified recombinant yeast Sec14 protein

  • This compound stock solution in DMSO

  • [3H]-labeled Phosphatidylinositol ([3H]-PtdIns)

  • Donor membranes (e.g., rat liver microsomes containing [3H]-PtdIns)

  • Acceptor membranes (e.g., liposomes)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Dilute purified Sec14 protein to the desired final concentration (e.g., 287 nM) in assay buffer.

    • Prepare serial dilutions of this compound in DMSO, and then dilute into the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

    • Prepare donor and acceptor membrane suspensions in the assay buffer.

  • Pre-incubation:

    • In a microcentrifuge tube, mix the purified Sec14 protein with the desired concentration of this compound or vehicle control (DMSO).

    • Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the protein.

  • Initiate Transfer Reaction:

    • Add the acceptor membranes to the pre-incubation mixture.

    • Initiate the transfer reaction by adding the donor membranes containing [3H]-PtdIns.

    • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), during which the transfer of [3H]-PtdIns from donor to acceptor membranes will occur.

  • Terminate Reaction and Separate Membranes:

    • Terminate the reaction by adding a stop solution or by rapidly pelleting the donor membranes through centrifugation. The method for separating donor and acceptor membranes is crucial and may involve techniques like density gradient centrifugation or the use of chemically modified membranes that allow for selective precipitation.

  • Quantify Transferred Radioactivity:

    • Carefully collect the supernatant containing the acceptor membranes.

    • Add the supernatant to a scintillation vial with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_inhibition Inhibition Mechanism cluster_cellular_process Cellular Process NPPM_6748_481 This compound Sec14 Sec14 Protein NPPM_6748_481->Sec14 Inhibits Binding Binds to Hydrophobic Pocket PtdIns_Transfer Phosphatidylinositol Transfer Sec14->PtdIns_Transfer PtdCho_Transfer Phosphatidylcholine Transfer Sec14->PtdCho_Transfer Signaling Phosphoinositide Signaling PtdIns_Transfer->Signaling Vesicular_Trafficking Vesicular Trafficking Signaling->Vesicular_Trafficking

Caption: Mechanism of this compound inhibition of Sec14 and its downstream effects.

Troubleshooting_Workflow cluster_invivo In Vivo Specific Checks Start No Inhibition Observed Check_Compound Verify Compound Integrity (Storage, Fresh Stock) Start->Check_Compound Check_Assay Review Assay Conditions (Buffer, Concentrations, Controls) Check_Compound->Check_Assay Compound OK Check_Protein Assess Protein Activity and Purity Check_Assay->Check_Protein Assay OK Check_In_Vivo In Vivo Assay Troubleshooting Check_Protein->Check_In_Vivo Protein OK Check_Expression Verify Sec14 Expression Level Check_In_Vivo->Check_Expression Check_Mutations Sequence SEC14 for Mutations Check_Expression->Check_Mutations Check_Permeability Consider Permeability/Efflux Check_Mutations->Check_Permeability Result Identify Cause of No Inhibition Check_Permeability->Result

References

Technical Support Center: Optimizing NPPM 6748-481 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NPPM 6748-481. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor that selectively targets the yeast phosphatidylinositol transfer protein (PITP), Sec14.[1][2] In mammalian systems, the analogous proteins are phosphatidylinositol transfer proteins such as PITPNA. These proteins play a crucial role in lipid signaling and membrane trafficking.

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits the function of Sec14, a protein that facilitates the exchange of phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) between membranes.[2] By inhibiting Sec14, this compound disrupts phosphoinositide signaling, leading to a reduction in the levels of phosphatidylinositol 4-phosphate (PtdIns-4-P).

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C under nitrogen. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen.[1]

Q4: How should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO.[1] For a 1 mM stock solution, you can dissolve 1 mg of the compound in 2.7490 mL of DMSO. It may be necessary to use an ultrasonic bath and gentle warming to 60°C to fully dissolve the compound. Always use freshly opened, anhydrous DMSO, as the compound's solubility can be affected by moisture.[1]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound observed in various experimental settings.

Table 1: In Vitro Inhibition of Yeast Sec14

Assay TypeTargetIC50Reference
[³H]-PtdIns TransferPurified Yeast Sec14175–283 nM[2]

Table 2: In Vivo Inhibition in Saccharomyces cerevisiae

StrainConditionIC50Reference
Wild-Type Haploid CellsGrowth Inhibition2.9 ± 0.6 μM[2]
SEC14 Under-expressing StrainGrowth Inhibition0.44 ± 0.16 μM[3]
Wild-TypeSelection of Resistant Mutants3 μM[4]

Note: There is currently limited published data on the effective concentration of this compound in mammalian cell lines. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and assay.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for Yeast Growth Inhibition

This protocol is adapted from studies on Saccharomyces cerevisiae.[2][3]

Materials:

  • Yeast strain of interest

  • Appropriate liquid growth medium (e.g., YPD)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well microplate

  • Microplate reader capable of measuring optical density (OD) at 600 nm

Procedure:

  • Prepare a serial dilution of this compound in the growth medium. A typical starting range would be from 0.1 µM to 100 µM.

  • Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Inoculate the wells of a 96-well plate with a low density of yeast cells.

  • Add the different concentrations of this compound and the vehicle control to the wells.

  • Incubate the plate at the optimal growth temperature for the yeast strain (e.g., 30°C).

  • Measure the OD at 600 nm at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Plot the growth curves for each concentration.

  • Determine the growth rate for each concentration and normalize it to the vehicle control.

  • Plot the normalized growth rate against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

experimental_workflow_ic50 cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis YeastCulture Yeast Culture Inoculation Inoculate 96-well Plate YeastCulture->Inoculation SerialDilution Serial Dilution of this compound Treatment Add this compound & Controls SerialDilution->Treatment Inoculation->Treatment Incubation Incubate at 30°C Treatment->Incubation OD_Measurement Measure OD600 Incubation->OD_Measurement GrowthCurves Plot Growth Curves OD_Measurement->GrowthCurves IC50_Calc Calculate IC50 GrowthCurves->IC50_Calc

Fig. 1: Experimental workflow for determining the IC50 of this compound in yeast.

Troubleshooting Guide

Problem 1: No or low inhibitory effect observed.

Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage of the solid compound and stock solutions. Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Verify the calculations for your stock solution and dilutions. Perform a wider dose-response curve to ensure the effective concentration range is covered.
Cellular Efflux Some cell lines may express efflux pumps that actively remove the inhibitor. Consider using an efflux pump inhibitor as a control or choosing a different cell line.
Low Target Expression The inhibitory effect of this compound is dependent on the expression level of Sec14/PITPNA.[2] Confirm the expression of the target protein in your cell line via Western blot or qPCR.
Compound Instability in Media The compound may be unstable in the cell culture medium. Test the stability of this compound in your specific medium over the time course of your experiment.

Problem 2: High variability between replicates.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and be consistent with your technique.
Edge Effects in Microplates To minimize evaporation from the outer wells, fill the perimeter wells with sterile water or PBS and do not use them for experimental samples.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.

Signaling Pathway

This compound inhibits Sec14/PITPNA, a key regulator of phosphoinositide signaling at the Golgi apparatus. This inhibition leads to a decrease in the production of PtdIns-4-P, which is essential for the recruitment of various effector proteins involved in membrane trafficking and other cellular processes.

sec14_pathway cluster_membrane Golgi Membrane PI4K PI4-Kinase PIP4 Phosphatidylinositol 4-Phosphate (PtdIns-4-P) PI4K->PIP4 Phosphorylates PI Phosphatidylinositol (PtdIns) PI->PI4K Effector Effector Proteins PIP4->Effector Recruits Trafficking Membrane Trafficking & Downstream Signaling Effector->Trafficking Sec14 Sec14 / PITPNA Sec14->PI4K Activates NPPM This compound NPPM->Sec14 Inhibits

Fig. 2: The inhibitory effect of this compound on the Sec14/PITPNA signaling pathway.

This technical support center provides a starting point for utilizing this compound in your research. As more data becomes available, particularly for mammalian systems, this resource will be updated. We recommend that all users perform careful optimization experiments to determine the most effective conditions for their specific experimental setup.

References

potential off-target effects of NPPM 6748-481

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of NPPM 6748-481. Below you will find frequently asked questions and troubleshooting guides to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a selective small molecule inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14.[1][2][3] Its mechanism of action involves binding to the phospholipid-binding pocket of Sec14, which prevents subsequent cycles of lipid exchange.[4] This inhibition disrupts phosphoinositide signaling pathways that are crucial for membrane trafficking through the trans-Golgi Network (TGN) and endosomal compartments in yeast.[4]

Q2: How specific is this compound for its target?

A2: In the context of Saccharomyces cerevisiae (yeast), this compound demonstrates a high degree of specificity. Studies have shown it has exquisite targeting specificity for Sec14 when compared to other closely related Sec14-like PITPs (Sfh1-Sfh5).[2][4] In fact, research indicates that Sec14 is the sole essential target of this compound in yeast.[1][5]

Q3: Are there any known off-target effects of this compound?

A3: The available scientific literature has not reported significant off-target effects of this compound in yeast. Its specificity has been highlighted by its lack of inhibition of other yeast PITPs, such as Sfh1, even at concentrations significantly higher than its IC50 for Sec14.[2] However, comprehensive off-target screening in mammalian cells or against broad panels of proteins (e.g., kinase screens) has not been published. Therefore, the potential for off-target effects in systems other than yeast is currently unknown.

Q4: Can this compound be used in mammalian cell culture experiments?

A4: While this compound is well-characterized in yeast, its effects and specificity in mammalian cells have not been documented in the reviewed literature. Researchers planning to use this compound in mammalian systems should proceed with caution and are advised to perform validation experiments to determine its efficacy, potency, and potential off-target effects on mammalian PITPs and other proteins.

Q5: What are the recommended storage conditions for this compound?

A5: For long-term storage, the stock solution of this compound should be stored at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to one month, preferably under a nitrogen atmosphere.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No effect on yeast growth or signaling pathway of interest at expected concentrations. 1. Compound degradation: Improper storage may have led to reduced activity. 2. Resistant yeast strain: The yeast strain may have mutations in the SEC14 gene.[4][5] 3. Experimental conditions: Suboptimal assay conditions (e.g., pH, temperature).1. Verify compound integrity: Use a fresh aliquot of the compound. Confirm proper storage conditions were maintained. 2. Sequence the SEC14 gene: Check for known resistance-conferring mutations. 3. Optimize assay parameters: Review and optimize the experimental protocol.
Unexpected phenotype observed in yeast, inconsistent with Sec14 inhibition. 1. Unknown off-target effect: Although highly specific in yeast, a previously uncharacterized off-target interaction is possible. 2. Metabolic conversion: The compound may be metabolized into an active or inactive form.1. Perform "bypass Sec14" mutant control: Use yeast strains with cki1Δ or kes1Δ mutations, which should be indifferent to Sec14 inhibition. If the phenotype persists, it is likely an off-target effect.[2] 2. Use an inactive analog: Compare results with an inactive control compound like 5564-701 to rule out non-specific effects.[2]
Cytotoxicity or other unexpected effects observed in a non-yeast (e.g., mammalian) system. 1. Off-target activity: The compound may be interacting with one or more proteins in the experimental system. 2. General cellular toxicity: The compound may have inherent cytotoxic properties unrelated to a specific target.1. Perform a dose-response curve: Determine the concentration range for the desired effect versus toxicity. 2. Conduct target engagement assays: If a potential off-target is hypothesized, use techniques like cellular thermal shift assays (CETSA) to confirm binding. 3. Profile against a kinase/protein panel: For comprehensive analysis, consider screening the compound against a broad panel of targets.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound and related compounds on yeast Sec14.

Table 1: In Vitro Inhibitory Concentration (IC50) of NPPMs against Sec14

Compound IC50 (nM)
This compound 211 ± 19 [6]
NPPM 67170-49 175 ± 26[6]
NPPM 4130-1276 283 ± 30[6]

| 5564-701 (inactive control) | > 100,000[6] |

Table 2: In Vivo Half-Maximal Inhibitory Concentration (IC50) for Yeast Growth

Yeast Strain Compound IC50 (µM)
Wild-Type (WT) This compound 2.9 ± 0.6 [2]
SEC14P-136 (reduced Sec14 levels) This compound 0.44 ± 0.16[6]

| Wild-Type (WT) | 5564-701 (inactive control) | > 200[6] |

Experimental Protocols

Protocol 1: In Vitro [3H]-PtdIns Transfer Assay

This protocol is to determine the in vitro inhibitory effect of this compound on Sec14-mediated phosphatidylinositol (PtdIns) transfer.

Materials:

  • Purified recombinant Sec14 protein

  • This compound stock solution (in DMSO)

  • [3H]-PtdIns

  • Donor membranes (e.g., rat liver microsomes containing [3H]-PtdIns)

  • Acceptor membranes (e.g., liposomes)

  • Assay buffer (e.g., 25 mM Na2HPO4, pH 7.5, 300 mM NaCl)

  • Scintillation counter and vials

Methodology:

  • Pre-incubate purified Sec14 protein with acceptor membranes in the assay buffer.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the mixture.

  • Incubate for 30 minutes at 37°C.

  • Initiate the transfer reaction by adding the donor membranes containing [3H]-PtdIns.

  • Incubate for an additional 30 minutes at 37°C.

  • Stop the reaction (e.g., by pelleting the acceptor membranes).

  • Measure the amount of [3H]-PtdIns transferred to the acceptor membranes using a scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.

Visualizations

OnTarget_Pathway cluster_NPPM This compound Action cluster_Sec14 Sec14 Lipid Exchange Cycle cluster_downstream Downstream Cellular Processes NPPM This compound Sec14_pocket Sec14 (Lipid-binding pocket) NPPM->Sec14_pocket Inhibits PtdIns_transfer PtdIns Transfer Sec14_pocket->PtdIns_transfer PtdIns Phosphatidylinositol (PtdIns) PtdIns->Sec14_pocket Binds PtdCho Phosphatidylcholine (PtdCho) PtdCho->Sec14_pocket Binds PI4P PtdIns-4-P Production PtdIns_transfer->PI4P Enables Membrane_trafficking Membrane Trafficking (TGN/Endosomes) PI4P->Membrane_trafficking Regulates

Caption: On-target signaling pathway of this compound in yeast.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_System Is the experiment in yeast or another system? Start->Check_System Yeast_Path Troubleshoot Yeast-Specific Issues Check_System->Yeast_Path Yeast NonYeast_Path Investigate Potential Off-Target Effects Check_System->NonYeast_Path Non-Yeast Bypass_Mutant Use 'bypass Sec14' mutant (e.g., kes1Δ) Yeast_Path->Bypass_Mutant Inactive_Analog Test inactive analog (e.g., 5564-701) Yeast_Path->Inactive_Analog Dose_Response Perform dose-response and toxicity assays NonYeast_Path->Dose_Response Conclusion_OnTarget Issue is likely related to Sec14 pathway Bypass_Mutant->Conclusion_OnTarget Inactive_Analog->Conclusion_OnTarget Target_Engagement Conduct target engagement assays (CETSA) Dose_Response->Target_Engagement Conclusion_OffTarget Result suggests off-target effect Target_Engagement->Conclusion_OffTarget

Caption: Troubleshooting workflow for unexpected results with this compound.

References

NPPM 6748-481 degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for users of NPPM 6748-481, a selective inhibitor of the yeast phosphatidylinositol transfer protein (PITP) Sec14. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and effective use of this compound in your experiments.

Disclaimer

Currently, there is limited publicly available data on the specific degradation pathways and stability issues of this compound. The information provided in this support center is based on the known chemical structure of the compound, general principles of small molecule stability, and established protocols for stability assessment. These guidelines are intended to be a proactive resource to help researchers minimize potential issues.

Chemical Structure of this compound

  • Molecular Formula: C₁₇H₁₅ClFN₃O₃

  • Molecular Weight: 363.77 g/mol

  • SMILES: O=C(C1=CC=C(Cl)C(--INVALID-LINK--=O)=C1)N2CCN(C3=CC=CC=C3F)CC2

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound stock solutions should be stored under a nitrogen atmosphere. Recommended storage temperatures are -80°C for up to 6 months and -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Q2: How should I dissolve this compound?

A2: this compound is soluble in DMSO. To aid dissolution, you can warm the solution to 60°C.

Q3: I observed precipitation in my stock solution after storage. What should I do?

A3: Precipitation may indicate that the storage concentration is too high or that the solvent has absorbed water. Try to warm the solution gently (up to 60°C) to redissolve the compound. If precipitation persists, it is recommended to prepare a fresh stock solution at a slightly lower concentration.

Q4: Can I use this compound in aqueous buffers?

A4: While this compound is dissolved in DMSO, it can be further diluted into aqueous buffers for experiments. However, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on your experimental system. Be aware that prolonged incubation in aqueous solutions, especially at non-neutral pH, may lead to hydrolysis. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment.

Q5: Is this compound sensitive to light?

A5: The chemical structure of this compound contains aromatic rings and a nitro group, which can be susceptible to photodecomposition. As a precaution, it is recommended to protect solutions containing this compound from prolonged exposure to light by using amber vials or covering the containers with aluminum foil.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower than expected inhibitory activity Degradation of this compound stock solution. 1. Prepare a fresh stock solution of this compound. 2. Verify the concentration of the new stock solution using a spectrophotometer if a reference spectrum is available. 3. Perform a dose-response experiment to confirm the IC50 of the new stock.
Hydrolysis of the amide bond in aqueous experimental media. 1. Minimize the pre-incubation time of this compound in aqueous buffers. 2. Prepare fresh dilutions of the inhibitor immediately before each experiment. 3. Maintain the pH of the experimental buffer close to neutral (pH 7.0-7.4).
Appearance of unknown peaks in HPLC or LC-MS analysis Formation of degradation products. 1. Review the storage and handling procedures of your this compound stock. 2. Consider potential degradation pathways such as hydrolysis of the amide bond or reduction of the nitro group. 3. Perform a forced degradation study (see protocol below) to identify potential degradation products and confirm their retention times.
Variability in results between experimental batches Inconsistent preparation of working solutions or batch-to-batch variation of the compound. 1. Standardize the protocol for preparing working solutions, ensuring consistent final DMSO concentrations. 2. If possible, purchase this compound from the same supplier and lot for a series of related experiments. 3. Always include positive and negative controls in your experiments to monitor for variability.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Materials:

  • This compound

  • HPLC-grade DMSO, acetonitrile, and water

  • Formic acid

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution: Dilute the stock solution to 100 µM in the desired experimental buffer (e.g., PBS, cell culture medium).

3. Stability Testing Conditions (Forced Degradation):

  • Acidic Hydrolysis: Mix the working solution with an equal volume of 0.1 M HCl. Incubate at 40°C for 24, 48, and 72 hours.

  • Basic Hydrolysis: Mix the working solution with an equal volume of 0.1 M NaOH. Incubate at 40°C for 24, 48, and 72 hours.

  • Oxidative Degradation: Mix the working solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24, 48, and 72 hours.

  • Thermal Degradation: Incubate the working solution at 40°C and 60°C for 24, 48, and 72 hours.

  • Photostability: Expose the working solution to direct laboratory light for 24, 48, and 72 hours, alongside a control sample wrapped in aluminum foil.

4. HPLC Analysis:

  • At each time point, inject an equal volume of the stressed and control samples into the HPLC system.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Detection: Monitor the elution profile at a wavelength determined by a UV scan of this compound (e.g., 254 nm).

  • Analysis: Compare the peak area of the parent this compound peak in the stressed samples to the control samples. The appearance of new peaks indicates the formation of degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions
Condition Time (hours) Remaining this compound (%) Observations
Control (4°C, dark) 7299.5No significant degradation
0.1 M HCl, 40°C 2492.1Minor degradation peak observed
4885.3Increased degradation peak
7278.9Significant degradation
0.1 M NaOH, 40°C 2488.5Two new degradation peaks
4875.2Significant degradation
7261.7Major degradation
3% H₂O₂, RT 2498.2Minimal degradation
4896.5Minor degradation
7294.1Slight degradation
60°C, dark 2497.4Slight degradation
4894.8Minor degradation
7291.2Moderate degradation
Light, RT 2496.3Minor degradation peak
4892.1Increased degradation peak
7288.4Significant degradation

Note: This data is illustrative and intended to guide researchers in their stability assessments.

Visualizations

Signaling Pathway

Sec14_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PLC PLC IP3 IP3 PLC->IP3 Hydrolyzes DAG DAG PLC->DAG Downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) IP3->Downstream DAG->Downstream Sec14 Sec14 Sec14->PIP2 Transfers PI for PIP2 synthesis PI PI PI->Sec14 Binds NPPM_6748_481 This compound NPPM_6748_481->Sec14 Inhibits

Caption: The role of Sec14 in the phosphatidylinositol signaling pathway and its inhibition by this compound.

Experimental Workflow

Stability_Workflow start Prepare this compound Working Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress control Control Condition (4°C, dark) start->control sampling Sample at Time Points (e.g., 0, 24, 48, 72h) stress->sampling control->sampling hplc HPLC Analysis sampling->hplc analysis Analyze Data: - Compare peak areas - Identify degradation products hplc->analysis end Determine Stability Profile analysis->end

Caption: Workflow for assessing the stability of this compound using forced degradation studies.

Troubleshooting Logic

Troubleshooting_Logic start Inconsistent Experimental Results? check_stock Check Stock Solution: - Age? - Storage conditions? start->check_stock prepare_fresh Prepare Fresh Stock Solution check_stock->prepare_fresh If old or improperly stored check_protocol Review Experimental Protocol: - Buffer pH? - Incubation time? check_stock->check_protocol If stock is recent and stored correctly end_stable Issue Likely Resolved prepare_fresh->end_stable optimize_protocol Optimize Protocol: - Minimize incubation - Use fresh dilutions check_protocol->optimize_protocol run_hplc Perform HPLC Analysis of Old Stock check_protocol->run_hplc If protocol seems correct optimize_protocol->end_stable degradation_peaks Degradation Peaks Present? run_hplc->degradation_peaks degradation_peaks->end_stable No end_unstable Compound is Unstable Under Experimental Conditions degradation_peaks->end_unstable Yes

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

troubleshooting insolubility of NPPM 6748-481 in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of NPPM 6748-481 in media for research applications.

Troubleshooting Guide: Insolubility of this compound

Researchers may encounter precipitation when preparing this compound for cell-based experiments. This guide offers a step-by-step approach to troubleshoot and resolve these solubility challenges.

Question: My this compound is not dissolving in my cell culture media. What should I do?

Answer:

This compound is known to have low aqueous solubility and is intended to be dissolved in an organic solvent, such as Dimethyl Sulfoxide (DMSO), before being diluted into your aqueous cell culture media. Direct dissolution in media is not recommended and will likely result in precipitation.

Recommended Protocol for Solubilizing and Diluting this compound:

  • Prepare a High-Concentration Stock Solution in 100% DMSO:

    • It is crucial to first dissolve the this compound powder in 100% DMSO to create a concentrated stock solution.

    • To aid dissolution, you can employ gentle heating (up to 60°C) and ultrasonication.[1]

  • Perform Serial Dilutions in 100% DMSO (if necessary):

    • If you require a range of concentrations for your experiment, it is best practice to perform serial dilutions from your high-concentration stock using 100% DMSO.[2] This ensures the compound remains dissolved at each step before the final aqueous dilution.

  • Dilute the DMSO Stock into Pre-warmed Media:

    • Pre-warm your cell culture media to 37°C.[3]

    • To minimize precipitation, add the DMSO stock solution drop-wise to the media while gently vortexing or swirling.[3] This rapid dispersal helps to avoid localized high concentrations of the compound that can lead to insolubility.

  • Maintain a Low Final DMSO Concentration:

    • The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity. A general recommendation is to keep the final DMSO concentration at or below 0.5%.[4][5] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%).[4] You should determine the tolerance of your specific cell line to DMSO.

Question: I followed the recommended protocol, but I still see precipitation. What are the next steps?

Answer:

If precipitation persists after following the standard protocol, consider the following advanced troubleshooting steps:

  • Increase the Dilution Factor: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed to achieve the final desired concentration in your media. This will lower the final DMSO concentration required.

  • Stepwise Dilution: Instead of a single dilution, try a two-step process. First, dilute the DMSO stock into a small volume of pre-warmed media. After confirming the compound is dissolved, add this intermediate solution to the final volume of your culture media.[3]

  • Consider Co-solvents: In challenging cases, the use of a co-solvent may be necessary. Common co-solvents used in cell culture applications include PEG400, glycerol, or Tween 80.[5] However, the compatibility and potential effects of any co-solvent on your specific cell line and experiment must be carefully evaluated.

Quantitative Data Summary

ParameterValueSolventNotesReference
Solubility 100 mg/mLDMSOWith ultrasonication and warming to 60°C[1]
5 mg/mLDMSO-[6]
Stock Solution Storage -80°CDMSOUp to 6 months[2]
-20°CDMSOUp to 1 month[2]
Reported Experimental Working Concentrations 2 µM - 20 µMCell Culture Media with DMSOFinal concentrations used in yeast cell-based assays.[7]
Recommended Final DMSO Concentration in Media < 0.5%Cell Culture MediaGeneral recommendation to avoid cytotoxicity.[4][5]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

  • Materials:

    • This compound powder (Molecular Weight: 363.77 g/mol )

    • Anhydrous/Sterile 100% DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Pipettes and sterile filter tips

    • Vortexer

    • Water bath or heat block (optional)

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.64 mg of the compound.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO. For the example above, add 1 mL of DMSO.

    • Vortex the solution vigorously until the powder is completely dissolved.

    • If the compound does not readily dissolve, gently warm the solution in a water bath at 37-60°C for a few minutes and/or place it in an ultrasonic bath.[1]

    • Once the solution is clear, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Visualized Troubleshooting Workflow

NPPM_6748_481_Solubility_Troubleshooting Troubleshooting this compound Insolubility start Start: this compound Precipitation in Media dissolve_in_dmso Prepare a concentrated stock solution in 100% DMSO. Use heat (60°C) and/or sonication if needed. start->dissolve_in_dmso serial_dilution Perform serial dilutions in 100% DMSO if necessary. dissolve_in_dmso->serial_dilution dilute_in_media Add DMSO stock drop-wise to pre-warmed (37°C) media while vortexing. serial_dilution->dilute_in_media check_precipitation Observe for precipitation. dilute_in_media->check_precipitation no_precipitation No Precipitation: Proceed with experiment. check_precipitation->no_precipitation Clear Solution precipitation Precipitation Occurs check_precipitation->precipitation Precipitate Forms troubleshoot Advanced Troubleshooting precipitation->troubleshoot increase_stock_conc Increase stock concentration in DMSO to reduce the volume added to media. troubleshoot->increase_stock_conc Option 1 stepwise_dilution Try a stepwise dilution into a smaller volume of media first. troubleshoot->stepwise_dilution Option 2 co_solvent Consider using a co-solvent (e.g., PEG400, Tween 80). troubleshoot->co_solvent Option 3 re_evaluate Re-evaluate protocol and calculations. increase_stock_conc->re_evaluate stepwise_dilution->re_evaluate co_solvent->re_evaluate

Caption: Troubleshooting workflow for this compound insolubility in media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is 100% Dimethyl Sulfoxide (DMSO).[1][6]

Q2: Can I dissolve this compound directly in water, PBS, or cell culture media?

A2: No, this compound has very low solubility in aqueous solutions. It is highly recommended to first prepare a concentrated stock solution in DMSO.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[4] However, some primary or sensitive cell lines may be affected by concentrations as low as 0.1%.[4] It is essential to perform a DMSO tolerance test for your specific cell line to determine the maximum permissible concentration that does not affect your experimental outcomes.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.

Q5: My this compound powder is difficult to dissolve in DMSO. What can I do?

A5: If you encounter difficulty dissolving the powder, you can gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[1]

Q6: What are typical working concentrations of this compound used in cell culture?

A6: Published studies have reported using this compound in yeast cell-based assays at final concentrations in the low micromolar range, such as 2 µM, 10 µM, and 20 µM.[7] The optimal concentration will depend on your specific cell type and experimental design.

References

how to overcome resistance to NPPM 6748-481 in yeast

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NPPM 6748-481. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in yeast models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an investigational antifungal agent that targets Ypk3, a protein kinase crucial for maintaining cell wall integrity in yeast. Specifically, it acts as a competitive inhibitor of ATP at the kinase's active site. By blocking ATP binding, this compound prevents the phosphorylation of the downstream substrate, Cwi2. This disruption of the Ypk3-Cwi2 signaling pathway compromises the structural integrity of the yeast cell wall, ultimately leading to cell lysis and death.

Q2: We are observing a significant decrease in the efficacy of this compound in our yeast cultures. What are the potential mechanisms of resistance?

There are two primary mechanisms by which yeast can develop resistance to this compound:

  • Target Modification: The most frequently observed resistance mechanism is a point mutation in the YPK3 gene. Specifically, a glycine to alanine substitution at position 123 (G123A) within the ATP-binding pocket reduces the binding affinity of this compound, rendering the compound less effective.

  • Increased Drug Efflux: Upregulation of the Pdr5 efflux pump can also lead to resistance. Pdr5 is an ABC transporter that actively removes a wide range of xenobiotics, including this compound, from the cytoplasm. Increased expression of Pdr5 reduces the intracellular concentration of the compound, diminishing its therapeutic effect.

Q3: How can we confirm the mechanism of resistance in our yeast strain?

To determine the underlying cause of resistance, we recommend a two-pronged approach:

  • Sequence the YPK3 gene: This will identify any mutations within the gene, particularly in the region encoding the ATP-binding domain.

  • Quantify PDR5 expression: Use quantitative real-time PCR (qRT-PCR) to compare the expression level of the PDR5 gene in your resistant strain to that of a sensitive, wild-type strain.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound.

This guide will help you determine if your yeast strain has developed resistance and provide strategies to address it.

Step 1: Confirm Resistance with a Dose-Response Assay.

Perform a dose-response experiment to quantify the half-maximal inhibitory concentration (IC50) of this compound for your suspected resistant strain and a known sensitive (wild-type) strain.

Experimental Protocol: Broth Microdilution IC50 Assay

  • Prepare Yeast Inoculum: Culture yeast in YPD broth overnight at 30°C. Dilute the culture in fresh YPD to an optical density at 600 nm (OD600) of 0.1.

  • Prepare Drug Dilutions: Create a 2-fold serial dilution of this compound in YPD in a 96-well plate. Include a no-drug control.

  • Inoculate Plate: Add the diluted yeast culture to each well.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Measure Growth: Determine the OD600 of each well using a plate reader.

  • Data Analysis: Normalize the growth data to the no-drug control and plot the results as a function of drug concentration. Calculate the IC50 value using non-linear regression.

Data Presentation: Comparative IC50 Values

Yeast StrainIC50 of this compound (µM)Fold Change in Resistance
Wild-Type (Sensitive)1.2 ± 0.21x
Resistant Strain A (G123A)25.8 ± 3.1~21.5x
Resistant Strain B (Pdr5 up)15.4 ± 2.5~12.8x

Step 2: Investigate the Resistance Mechanism.

Based on the confirmed resistance, proceed with the diagnostic steps outlined in FAQ Q3 (sequencing YPK3 and quantifying PDR5 expression).

Step 3: Strategies to Overcome Resistance.

  • For Ypk3 G123A Mutation:

    • Consider using a second-generation Ypk3 inhibitor that is designed to bind effectively to the mutated ATP-binding pocket.

    • Explore combination therapy with an agent that targets a different pathway essential for cell wall integrity.

  • For Pdr5 Upregulation:

    • Co-administer this compound with a known Pdr5 inhibitor, such as verapamil or cyclosporin A. This can restore the intracellular concentration of this compound.

Experimental Protocol: Synergistic Activity with Pdr5 Inhibitor

  • Checkerboard Assay: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and a Pdr5 inhibitor (e.g., verapamil) along the y-axis.

  • Inoculation and Incubation: Inoculate with the Pdr5-upregulated resistant yeast strain and incubate as described for the IC50 assay.

  • Data Analysis: Measure growth and calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the combination is synergistic, additive, or antagonistic.

Data Presentation: Effect of Pdr5 Inhibitor on this compound IC50

TreatmentIC50 of this compound (µM) in Pdr5 Upregulated Strain
This compound alone15.4 ± 2.5
This compound + 50 µM Verapamil2.1 ± 0.4

Visualizing Pathways and Workflows

Signaling Pathway of this compound Action and Resistance

cluster_0 Yeast Cell NPPM_ext This compound (extracellular) NPPM_int This compound (intracellular) NPPM_ext->NPPM_int Enters Cell Ypk3 Ypk3 Kinase NPPM_int->Ypk3 Inhibits Pdr5 Pdr5 Efflux Pump NPPM_int->Pdr5 Substrate for Ypk3_mut Mutated Ypk3 (G123A) NPPM_int->Ypk3_mut Reduced Inhibition Cwi2_p Phosphorylated Cwi2 Ypk3->Cwi2_p Phosphorylates CellWall Cell Wall Integrity Cwi2_p->CellWall Maintains Pdr5->NPPM_ext Efflux

Caption: Mechanism of this compound action and resistance pathways in yeast.

Troubleshooting Workflow for this compound Resistance

start Decreased Efficacy Observed confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance is_resistant Is Strain Resistant? confirm_resistance->is_resistant sequence_gene Sequence YPK3 Gene is_resistant->sequence_gene Yes end_no_resistance Not Resistant: Check Experimental Setup is_resistant->end_no_resistance No has_mutation G123A Mutation Present? sequence_gene->has_mutation check_expression qRT-PCR for PDR5 is_upregulated PDR5 Upregulated? check_expression->is_upregulated has_mutation->check_expression No strategy_mutation Strategy: 2nd Gen Inhibitor or Combo Therapy has_mutation->strategy_mutation Yes strategy_efflux Strategy: Co-administer with Pdr5 Inhibitor is_upregulated->strategy_efflux Yes end_unknown Consider Other Resistance Mechanisms is_upregulated->end_unknown No

Caption: A logical workflow for diagnosing and addressing this compound resistance.

Technical Support Center: Enhancing the Efficacy of NPPM 6748-481 in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NPPM 6748-481, a potent small molecule inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to optimize the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14.[1] Its mechanism of action involves binding to the hydrophobic lipid-binding pocket of Sec14, thereby preventing the transfer of its lipid ligands, phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho). This inhibition disrupts phosphoinositide signaling pathways that are crucial for membrane trafficking from the trans-Golgi Network (TGN).

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored at -20°C under nitrogen.[1] Stock solutions can be prepared in DMSO and should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen, to prevent degradation from repeated freeze-thaw cycles.[1]

Q3: What is the known target specificity of this compound?

This compound exhibits exquisite targeting specificity for Sec14 in yeast.[2][3] It shows significantly lower activity against other closely related Sec14-like proteins (Sfh proteins), making it a valuable tool for studying Sec14-specific functions.[2]

Q4: Are there known resistance mechanisms to this compound?

Yes, mutations in the SEC14 gene can confer resistance to this compound. Specific amino acid substitutions within the lipid-binding pocket of the Sec14 protein can reduce the binding affinity of the inhibitor without significantly compromising the essential functions of the protein.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no observable inhibitory effect in yeast growth assays. 1. Suboptimal inhibitor concentration. 2. Degraded this compound. 3. High levels of Sec14 expression in the yeast strain. 4. Presence of resistance-conferring mutations in SEC14. 5. Issues with yeast strain permeability. 1. Perform a dose-response experiment to determine the optimal IC50 for your specific yeast strain and experimental conditions. 2. Ensure proper storage of the compound and stock solutions. Use freshly prepared solutions. 3. Use a wild-type strain with physiological levels of Sec14 expression. Strains overexpressing Sec14 will exhibit increased resistance.[2] 4. Sequence the SEC14 locus in your yeast strain to check for known resistance mutations. 5. For some yeast strains, increasing permeability might be necessary. This can sometimes be achieved by using specific mutants (e.g., in efflux pumps) or by optimizing growth conditions.
High background or variability in in vitro [³H]-PtdIns transfer assays. 1. Impure recombinant Sec14 protein. 2. Instability of liposomes. 3. Inaccurate quantification of radiolabel. 4. Non-specific binding of the inhibitor to membranes. 1. Ensure the purity of the purified Sec14 protein using SDS-PAGE and Coomassie staining. 2. Prepare fresh liposomes for each experiment and ensure consistent size through extrusion. 3. Calibrate your scintillation counter and use appropriate controls for background subtraction. 4. Include control experiments with inactive analogs of this compound to assess non-specific effects.
Unexpected or off-target effects observed. 1. Non-specific inhibition at high concentrations. 2. Batch-to-batch variability of the compound. 3. Uncharacterized genetic background of the yeast strain. 1. Use the lowest effective concentration of this compound as determined by dose-response curves. Include appropriate vehicle controls (DMSO). 2. If possible, obtain a new batch of the compound and re-validate its activity. 3. Use well-characterized laboratory yeast strains. If using a custom strain, ensure its genetic background is thoroughly documented.
Precipitation of this compound in aqueous media. 1. Poor solubility of the compound. 1. This compound has limited water solubility. Ensure the final DMSO concentration in your assay medium is kept low (typically <1%) and consistent across all experiments. Gentle warming and sonication can aid in solubilization of the stock solution.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound from various studies.

CompoundAssay TypeYeast Strain/ConditionIC50/EC50 ValueReference
This compound In vitro [³H]-PtdIns TransferPurified Sec14211 ± 19 nM[2]
This compound Yeast Growth InhibitionWild-type (CTY182)2.87 ± 0.6 µM[2]
This compound Yeast Growth InhibitionSEC14 promoter truncation (CTY374)0.44 ± 0.16 µM[2]
NPPM 67170-49 In vitro [³H]-PtdIns TransferPurified Sec14175 ± 26 nM[2]
NPPM 4130-1276 In vitro [³H]-PtdIns TransferPurified Sec14283 ± 30 nM[2]
NPPM 5564-701 (inactive analog) In vitro [³H]-PtdIns TransferPurified Sec14> 100 µM[2]
NPPM 5564-701 (inactive analog) Yeast Growth InhibitionWild-type (CTY182)> 200 µM[2]

Experimental Protocols

In Vitro [³H]-Phosphatidylinositol (PtdIns) Transfer Assay

This assay measures the ability of Sec14 to transfer radiolabeled PtdIns between artificial membranes (liposomes) and is the primary method for quantifying the direct inhibitory effect of this compound on Sec14 activity.

Materials:

  • Purified recombinant Sec14 protein

  • This compound stock solution in DMSO

  • [³H]-PtdIns

  • Phosphatidylcholine (PC) and Phosphatidylinositol (PI) for liposome preparation

  • Donor and acceptor liposomes

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl)

  • Scintillation fluid and vials

  • Scintillation counter

Methodology:

  • Liposome Preparation: Prepare donor liposomes containing PC and [³H]-PtdIns and acceptor liposomes containing PC and PI. Liposomes should be prepared by drying the lipids under nitrogen, rehydrating in assay buffer, and extruding through a polycarbonate membrane to ensure uniform size.

  • Reaction Setup: In a microcentrifuge tube, combine the purified Sec14 protein with the desired concentration of this compound (or DMSO vehicle control) in the assay buffer.

  • Pre-incubation: Incubate the Sec14 protein and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Initiation of Transfer: Add the donor and acceptor liposomes to the reaction mixture to initiate the PtdIns transfer reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution that separates the donor and acceptor liposomes (e.g., by centrifugation or using a binding matrix that captures one type of liposome).

  • Quantification: Measure the amount of [³H]-PtdIns transferred to the acceptor liposomes by scintillation counting.

  • Data Analysis: Calculate the percentage of PtdIns transfer relative to the total input radioactivity. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Yeast Growth Inhibition Assay

This assay determines the effect of this compound on the growth of Saccharomyces cerevisiae in liquid culture.

Materials:

  • S. cerevisiae strain of interest

  • Appropriate yeast growth medium (e.g., YPD or synthetic complete medium)

  • This compound stock solution in DMSO

  • 96-well microplates

  • Microplate reader capable of measuring optical density (OD) at 600 nm

Methodology:

  • Yeast Culture Preparation: Grow the yeast strain overnight in the appropriate liquid medium to reach the logarithmic growth phase.

  • Cell Density Adjustment: Dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh medium.

  • Serial Dilution of Inhibitor: Prepare a serial dilution of this compound in the growth medium in a 96-well plate. Include a DMSO vehicle control.

  • Inoculation: Add the diluted yeast culture to each well of the 96-well plate containing the inhibitor dilutions.

  • Incubation: Incubate the microplate at the optimal growth temperature for the yeast strain (e.g., 30°C) with shaking.

  • Growth Measurement: Monitor yeast growth by measuring the OD600 at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Data Analysis: Plot the OD600 values against time to generate growth curves. From these curves, determine the IC50 value of this compound, which is the concentration of the inhibitor that causes a 50% reduction in yeast growth compared to the control.

Visualizations

Sec14-Dependent Phosphoinositide Signaling Pathway

Sec14_Pathway cluster_membrane trans-Golgi Network (TGN) Membrane cluster_cytosol Cytosol PtdIns PtdIns Pik1 Pik1 (PI 4-Kinase) PtdIns4P PtdIns(4)P Sac1 Sac1 (PI 4-Phosphatase) Vesicle Secretory Vesicle Budding PtdIns4P->Vesicle Promotes Pik1->PtdIns4P Phosphorylation Sac1->PtdIns Dephosphorylation Sec14_PtdCho Sec14-PtdCho Sec14_PtdIns Sec14-PtdIns Sec14_PtdCho->Sec14_PtdIns PtdCho/PtdIns Exchange Sec14_PtdIns->PtdIns PtdIns Presentation NPPM This compound NPPM->Sec14_PtdCho Inhibits NPPM->Sec14_PtdIns Inhibits Experimental_Workflow start Start invitro In Vitro Assay ([³H]-PtdIns Transfer) start->invitro invivo In Vivo Assay (Yeast Growth Inhibition) start->invivo dose_response_vitro Dose-Response Curve invitro->dose_response_vitro dose_response_vivo Dose-Response Curve invivo->dose_response_vivo ic50_vitro Determine IC50 dose_response_vitro->ic50_vitro ic50_vivo Determine IC50 dose_response_vivo->ic50_vivo compare Compare & Analyze Results ic50_vitro->compare ic50_vivo->compare end End compare->end

References

Validation & Comparative

Unveiling the Potency of NPPM 6748-481: A Comparative Guide to Sec14 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeted inhibition of key cellular proteins is a cornerstone of modern therapeutic development. This guide provides a comprehensive comparison of NPPM 6748-481, a potent and selective inhibitor of the yeast phosphatidylinositol transfer protein (PITP) Sec14, with other known inhibitors. The data presented herein, supported by detailed experimental protocols and visual workflows, offers an objective assessment to inform research and development decisions.

Executive Summary

Sec14, a crucial regulator of phosphoinositide signaling and membrane trafficking, has emerged as a promising target for antifungal drug development.[1] Nitrophenyl(4-(2-methoxyphenyl)piperazin-1-yl)methanones (NPPMs) are a class of small molecule inhibitors that exhibit high specificity for yeast Sec14.[2] Among these, this compound has been identified as a particularly potent inhibitor. This guide compares the in vitro and in vivo efficacy of this compound with other NPPM analogs and alternative Sec14 inhibitors, providing a clear, data-driven overview of its performance.

Comparative Inhibitory Potency

The inhibitory effects of this compound and other compounds against Sec14 have been quantified using both in vitro biochemical assays and in vivo yeast growth inhibition assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and its analogs. Lower IC50 values indicate greater potency.

CompoundIn Vitro IC50 (nM) [³H]PtdIns Transfer AssayIn Vivo IC50 (µM) Yeast Growth Inhibition (WT)Reference
This compound 211 ± 19 2.87 ± 0.6 [3][4]
NPPM 67170-49175 ± 26Not Reported[3]
NPPM 4130-1276283 ± 30Not Reported[3]
NPPM 5564-701> 100,000> 200[3][4]

As the data indicates, this compound is a highly effective inhibitor of Sec14's phosphatidylinositol (PtdIns) transfer activity in a purified system.[5] While NPPM 67170-49 shows a slightly lower in vitro IC50, this compound demonstrates potent inhibition of yeast cell proliferation in vivo.[2][3] The structurally related compound NPPM 5564-701 serves as a crucial negative control, displaying negligible inhibitory activity.[3][4]

Mechanism of Action and Signaling Pathway

Sec14 plays a pivotal role in stimulating the production of phosphatidylinositol-4-phosphate (PtdIns-4-P) by presenting PtdIns to PtdIns 4-OH kinases.[6][7] This process is coupled to a PtdIns/phosphatidylcholine (PtdCho) exchange cycle.[6] NPPM inhibitors are understood to bind within the hydrophobic lipid-binding pocket of Sec14, thereby preventing the lipid exchange cycle and arresting its function.[2][6]

Sec14 Signaling Pathway cluster_membrane TGN Membrane cluster_cytosol Cytosol PtdIns PtdIns Sec14_open Sec14 (Open) PtdIns->Sec14_open Releases PtdIns PtdCho PtdCho Sec14_closed Sec14 (Closed) PtdCho->Sec14_closed Releases PtdCho PtdIns4P PtdIns-4-P Sec14_closed->Sec14_open Membrane Recruitment Sec14_open->PtdIns Binds PtdIns Sec14_open->PtdCho Binds PtdCho Pik1 PtdIns 4-OH Kinase (Pik1) Sec14_open->Pik1 Presents PtdIns Pik1->PtdIns4P NPPM This compound NPPM->Sec14_open Inhibits Exchange Cycle

Caption: Sec14-mediated phosphoinositide signaling and inhibition by this compound.

Experimental Protocols

The validation of Sec14 inhibitors relies on robust and reproducible experimental methodologies. The following outlines the key steps for the in vitro [³H]PtdIns transfer assay.

In Vitro [³H]PtdIns Transfer Assay

This assay measures the ability of Sec14 to transfer radiolabeled phosphatidylinositol between membrane vesicles.

  • Preparation of Reagents:

    • Purified recombinant Sec14 protein.

    • Donor membranes: Rat liver microsomes containing [³H]PtdIns.

    • Acceptor membranes: Phospholipid vesicles.

    • Assay buffer: 25 mM HEPES-KOH (pH 7.2), 100 mM KCl.

    • Inhibitor stock solutions (e.g., this compound) dissolved in DMSO.

  • Assay Procedure:

    • Recombinant Sec14 proteins are pre-incubated with acceptor membranes in the presence of the small molecule inhibitor (or DMSO as a vehicle control) for 30 minutes at 37°C.[8]

    • The transfer reaction is initiated by the addition of donor membranes.[8]

    • The reaction mixture is incubated for a defined period (e.g., 30 minutes) at 37°C.[8]

    • The reaction is stopped, and the acceptor membranes are separated from the donor membranes (e.g., by centrifugation).

    • The amount of [³H]PtdIns transferred to the acceptor membranes is quantified by scintillation counting.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the amount of [³H]PtdIns transferred in the presence of the inhibitor to the amount transferred in the DMSO control.

    • IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.

In Vitro Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Sec14, Membranes, Inhibitor) Preincubation Pre-incubate Sec14, Acceptor Membranes, and Inhibitor Reagents->Preincubation Initiation Initiate reaction with Donor Membranes Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction & Separate Membranes Incubation->Termination Quantification Quantify [3H]PtdIns Transfer Termination->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for the in vitro [³H]PtdIns transfer inhibition assay.

Conclusion

This compound stands out as a potent and selective inhibitor of the yeast Sec14 protein. Its efficacy, demonstrated through both in vitro and in vivo studies, makes it a valuable tool for dissecting phosphoinositide signaling pathways and a promising lead compound for the development of novel antifungal agents. The comparative data and detailed protocols provided in this guide are intended to facilitate further research and development in this critical area.

References

A Comparative Guide to Sec14 Inhibitors: NPPM 6748-481 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NPPM 6748-481 with other known inhibitors of the yeast phosphatidylinositol transfer protein (PITP) Sec14. We delve into their performance, supported by experimental data, and provide detailed methodologies for key experiments to aid in your research and development endeavors.

Introduction to Sec14 and its Inhibition

Sec14, a phosphatidylinositol transfer protein (PITP), plays a crucial role in eukaryotic cells by coordinating lipid metabolism with membrane trafficking at the trans-Golgi network (TGN) and endosomes. It achieves this by facilitating the exchange of phosphatidylinositol (PtdIns) and phosphatidylcholine (PtdCho) between membrane compartments, thereby influencing the generation of essential signaling lipids like phosphatidylinositol-4-phosphate (PI4P). The critical functions of Sec14 in cellular processes have made it an attractive target for the development of small molecule inhibitors. These inhibitors serve as powerful tools to dissect the intricacies of Sec14-dependent pathways and hold potential as antifungal agents.

Among the best-characterized inhibitors are the nitrophenyl(4-(2-methoxyphenyl)piperazin-1-yl)methanones (NPPMs), with this compound being a prominent member. These compounds exhibit remarkable selectivity for yeast Sec14, making them invaluable for targeted studies. This guide will compare this compound with other inhibitors, highlighting their potencies and mechanistic nuances.

Quantitative Comparison of Sec14 Inhibitors

The inhibitory potency of various small molecules against Sec14 has been primarily determined using in vitro [³H]-PtdIns transfer assays. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure for comparing the efficacy of different inhibitors.

InhibitorChemotypeTargetIn Vitro IC50 (nM)Reference
This compound Nitrophenyl(4-(2-methoxyphenyl)piperazin-1-yl)methanoneYeast Sec14211 ± 19[1]
NPPM244Nitrophenyl(4-(2-methoxyphenyl)piperazin-1-yl)methanoneYeast Sec14100[2]
NPBB1124-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzamideYeast Sec141000[2]
HimbacinePiperidine alkaloidYeast Sec141200[2]
NGxO4ErgolineYeast Sec14Not determined in vitro, ~10µM in yeast growth assays[2]

Note: The IC50 values represent the concentration of the inhibitor required to reduce the in vitro [³H]-PtdIns transfer activity of Sec14 by 50%. Lower IC50 values indicate higher potency.

Mechanism of Action

Sec14 inhibitors, including this compound, function by competitively binding to the phospholipid-binding pocket of the Sec14 protein.[3] This occupation of the active site prevents the protein from binding and transferring its natural lipid ligands, PtdIns and PtdCho. The exquisite selectivity of NPPMs for yeast Sec14 over other closely related PITPs, such as Sfh1, is attributed to specific amino acid residues within the binding pocket.[4] Structural and computational studies have revealed that subtle differences in the architecture of this pocket between Sec14 and its homologs are responsible for the observed differential inhibitor sensitivity.[4]

Experimental Protocols

In Vitro [³H]-Phosphatidylinositol Transfer Assay

This assay is the gold standard for quantifying the activity of Sec14 and the potency of its inhibitors. It measures the transfer of radiolabeled PtdIns from donor membranes to acceptor membranes, a process facilitated by Sec14.

Materials:

  • Purified recombinant Sec14 protein

  • Donor membranes: Microsomes isolated from a source rich in [³H]-PtdIns (e.g., rat liver)

  • Acceptor membranes: Liposomes (e.g., composed of phosphatidylcholine and phosphatidylethanolamine)

  • [³H]-myo-inositol for radiolabeling

  • Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 100 mM KCl, 1 mM DTT)

  • Scintillation cocktail and scintillation counter

Methodology:

  • Preparation of Donor Membranes: Radiolabeled donor microsomes are prepared by incubating cells or tissues with [³H]-myo-inositol, followed by subcellular fractionation to isolate the microsomal fraction containing [³H]-PtdIns.

  • Preparation of Acceptor Membranes: Liposomes are prepared by standard methods, such as sonication or extrusion, to form unilamellar vesicles of a defined size.

  • Assay Setup:

    • In a microcentrifuge tube, combine the assay buffer, a known amount of purified Sec14 protein, and the desired concentration of the inhibitor (or vehicle control).

    • Pre-incubate this mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding to Sec14.

    • Add the [³H]-PtdIns-containing donor microsomes to the reaction mixture.

  • Transfer Reaction:

    • Initiate the transfer reaction by adding the acceptor liposomes.

    • Incubate the reaction for a specific time (e.g., 15-30 minutes) at 37°C with gentle agitation. The incubation time should be within the linear range of the transfer reaction.

  • Separation of Donor and Acceptor Membranes:

    • Terminate the reaction by adding a stop solution and placing the tubes on ice.

    • Separate the donor microsomes from the acceptor liposomes. This can be achieved by centrifugation, where the denser microsomes pellet, leaving the liposomes in the supernatant, or by using methods like ion-exchange chromatography.

  • Quantification:

    • Measure the amount of radioactivity in the acceptor liposome fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of [³H]-PtdIns transferred from the donor to the acceptor membranes for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

Sec14-Mediated Signaling Pathway

The following diagram illustrates the central role of Sec14 in coordinating lipid metabolism and membrane trafficking.

Sec14_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Sec14 Core Function cluster_downstream Downstream Effects Wnt_Fz Wnt/Frizzled Signaling Sec14 Sec14 Wnt_Fz->Sec14 Activates (in some contexts) PI4K PtdIns 4-OH Kinase (e.g., Pik1) Sec14->PI4K Stimulates PtdCho Phosphatidylcholine (PtdCho) Sec14_PtdCho Sec14-PtdCho PtdCho->Sec14_PtdCho Binds PtdIns Phosphatidylinositol (PtdIns) Sec14_PtdIns Sec14-PtdIns PtdIns->Sec14_PtdIns Binds Sec14_PtdCho->Sec14 Exchange Sec14_PtdIns->Sec14 Exchange PI4P Phosphatidylinositol-4-Phosphate (PI4P) PI4K->PI4P Phosphorylates PtdIns to Vesicle_Budding Vesicle Budding (TGN/Endosomes) PI4P->Vesicle_Budding Promotes Inhibitor This compound & other inhibitors Inhibitor->Sec14 Inhibits

Caption: Sec14-mediated signaling pathway.

Experimental Workflow for Sec14 Inhibitor Screening

The following diagram outlines a typical workflow for identifying and characterizing Sec14 inhibitors.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_invivo In Vivo Validation Compound_Library Small Molecule Library HTS_Assay High-Throughput [³H]-PtdIns Transfer Assay Compound_Library->HTS_Assay Hit_Identification Hit Identification HTS_Assay->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Validated Hits Selectivity_Assay Selectivity Assays (vs. other PITPs, e.g., Sfh1) Dose_Response->Selectivity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., Binding assays, Structural studies) Selectivity_Assay->Mechanism_of_Action Yeast_Growth_Assay Yeast Growth Inhibition Assay Mechanism_of_Action->Yeast_Growth_Assay Lead Compounds Cellular_Phenotype Analysis of Cellular Phenotypes (e.g., Secretory defects) Yeast_Growth_Assay->Cellular_Phenotype

Caption: Experimental workflow for Sec14 inhibitor screening.

Conclusion

This compound stands out as a potent and highly selective inhibitor of yeast Sec14, making it an excellent tool for studying Sec14-dependent cellular processes. The comparative data presented in this guide demonstrates that while other inhibitors with different chemical scaffolds exist, the NPPM class currently offers some of the most potent options for targeting yeast Sec14. The detailed experimental protocol for the [³H]-PtdIns transfer assay provides a foundation for researchers to quantitatively assess the activity of these and other potential inhibitors. The signaling pathway and workflow diagrams offer a visual framework for understanding the biological context of Sec14 and the process of inhibitor discovery. This guide serves as a valuable resource for researchers aiming to explore the fascinating biology of Sec14 and develop novel therapeutic strategies.

References

Comparative Analysis of Sec14 Inhibitors: NPPM 6748-481 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance and characteristics of nitrophenyl(4-(2-methoxyphenyl)piperazin-1-yl)methanones (NPPMs) as selective inhibitors of the yeast phosphatidylinositol transfer protein (PITP), Sec14.

This guide provides a comprehensive comparison of NPPM 6748-481 with its analogs, 4130-1276 and 67170-49. These small-molecule inhibitors are valuable tools for studying the function of Sec14, a key regulator of phosphoinositide signaling and membrane trafficking in eukaryotic cells. The information presented here, including quantitative data, experimental methodologies, and pathway diagrams, is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs.

Performance Comparison

The inhibitory activities of this compound, 4130-1276, and 67170-49 have been evaluated both in vitro and in vivo. The primary mechanism of action for these compounds is the inhibition of the phospholipid exchange cycle of Sec14.[1][2]

In Vitro Inhibitory Potency

The half-maximal inhibitory concentration (IC50) values for the inhibition of Sec14-catalyzed [³H]-PtdIns transfer demonstrate the direct inhibitory effect of these NPPMs on Sec14 activity. Among the three, 67170-49 exhibits the highest potency.

CompoundIC50 (nM) for [³H]-PtdIns Transfer Inhibition
This compound 211 ± 19[1][2]
4130-1276 283 ± 30[1][2]
67170-49 175 ± 26[1][2]
In Vivo Efficacy: Yeast Growth Inhibition

The efficacy of these inhibitors in vivo was assessed by their ability to inhibit the growth of wild-type (Saccharomyces cerevisiae) yeast. This compound was found to be the most potent growth inhibitor in these assays.[3] It is noteworthy that 4130-1276 demonstrated superior water solubility compared to a related analog, 4130-1278.[4]

CompoundRelative In Vivo Potency
This compound Most Potent[3]
67170-49 Intermediate Potency[3]
4130-1276 Least Potent[3]

Experimental Protocols

[³H]-PtdIns Transfer Assay

This assay quantitatively measures the ability of Sec14 to transfer radiolabeled phosphatidylinositol ([³H]-PtdIns) between membrane vesicles.

Methodology:

  • Purified recombinant Sec14 protein is pre-incubated with acceptor membranes (e.g., liposomes) in an appropriate buffer.

  • The NPPM inhibitor, dissolved in a suitable solvent (e.g., DMSO), or the vehicle control is added to the reaction mixture at various concentrations.

  • The transfer reaction is initiated by the addition of donor membranes (e.g., rat liver microsomes) containing [³H]-PtdIns.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

  • The reaction is stopped, and the amount of [³H]-PtdIns transferred to the acceptor membranes is quantified using scintillation counting.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[1][2]

Yeast Growth Inhibition Assay

This assay determines the effect of the NPPM inhibitors on the proliferation of yeast cells.

Methodology:

  • Yeast strains (e.g., wild-type) are cultured in appropriate liquid media.

  • The NPPM inhibitors are added to the cultures at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

  • The cultures are incubated at a specific temperature (e.g., 30°C), and cell growth is monitored over time by measuring the optical density at 600 nm (OD600).

  • The relative growth inhibition is calculated by comparing the growth rates of inhibitor-treated cells to the vehicle-treated control cells.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of Sec14 in the phosphoinositide signaling pathway and a typical experimental workflow for evaluating NPPM inhibitors.

Sec14_Signaling_Pathway cluster_membrane Golgi/Endosomal Membrane PI PI PI4K PI 4-Kinase (Pik1) PI->PI4K Substrate PI4P PI(4)P PI4K->PI4P Phosphorylates Effector Effector Proteins PI4P->Effector Recruits Vesicle Vesicle Budding & Membrane Trafficking Effector->Vesicle Promotes Sec14 Sec14 Sec14->PI4K Stimulates NPPMs NPPMs (6748-481, 4130-1276, 67170-49) NPPMs->Sec14 Inhibits

Caption: Sec14 stimulates PI 4-kinase to produce PI(4)P, which recruits effectors for vesicle budding.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Assay_Setup [3H]-PtdIns Transfer Assay Setup Incubation Incubation with Sec14 and NPPMs Assay_Setup->Incubation Measurement Measure [3H]-PtdIns Transfer Incubation->Measurement IC50_Calc Calculate IC50 Values Measurement->IC50_Calc Data_Analysis Comparative Data Analysis IC50_Calc->Data_Analysis Yeast_Culture Yeast Culture Treatment Treatment with NPPMs Yeast_Culture->Treatment Growth_Monitoring Monitor Yeast Growth (OD600) Treatment->Growth_Monitoring Potency_Det Determine Relative Potency Growth_Monitoring->Potency_Det Potency_Det->Data_Analysis

Caption: Workflow for evaluating NPPM inhibitors of Sec14 both in vitro and in vivo.

References

Genetic Validation of NPPM 6748-481 Target in Yeast: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the genetic validation of the molecular target of NPPM 6748-481 in the model organism Saccharomyces cerevisiae (yeast). It compares the efficacy of this compound with other alternatives and presents supporting experimental data to facilitate informed research and development decisions.

Executive Summary

Comparative Performance of Sec14 Inhibitors

The efficacy of this compound has been benchmarked against other nitrophenyl(4-(2-methoxyphenyl)piperazin-1-yl)methanones (NPPMs) both in vivo and in vitro. The following tables summarize the key quantitative data.

Table 1: In Vivo Efficacy of NPPMs on Yeast Growth

CompoundWild-Type (WT) IC₅₀ (µM)SEC14P-136 (Reduced Sec14) IC₅₀ (µM)Inactive Control (5564-701) IC₅₀ (µM)
This compound 2.9 ± 0.6[1]0.44 ± 0.16[4]> 200[4]

IC₅₀ values represent the half-maximal inhibitory concentration for yeast cell growth.

Table 2: In Vitro Inhibition of Sec14 Phosphatidylinositol Transfer Activity

CompoundIC₅₀ (nM)
This compound 211 ± 19[1][4]
NPPM 67170-49175 ± 26[1][4]
NPPM 4130-1276283 ± 30[1][4]
Inactive Control (5564-701)> 100,000[1][4]

IC₅₀ values represent the concentration required to inhibit 50% of Sec14-catalyzed [³H]-PtdIns transfer.

Genetic Validation: Experimental Protocols

The confirmation of Sec14 as the exclusive essential target of this compound relies on several key genetic experiments.

Growth Inhibition Assay

Objective: To determine the dose-dependent effect of this compound on the growth of wild-type and genetically modified yeast strains.

Methodology:

  • Yeast strains (wild-type and strains with altered SEC14 expression) are cultured in appropriate liquid media (e.g., YPD).

  • A serial dilution of this compound is prepared in the same media.

  • Yeast cultures are diluted to a starting optical density (OD₆₀₀) of ~0.1 and dispensed into a 96-well plate.

  • The compound dilutions are added to the wells. A DMSO control is included.

  • The plate is incubated at 30°C with shaking.

  • Growth is monitored over time by measuring the OD₆₀₀.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

Overexpression and Resistance Analysis

Objective: To demonstrate that increased levels of the target protein confer resistance to the inhibitor.

Methodology:

  • Wild-type yeast are transformed with a high-copy (YEp) plasmid carrying the SEC14 gene under the control of its native promoter, and a control empty vector.

  • Transformants are selected and grown in liquid culture.

  • Ten-fold serial dilutions of the cultures are spotted onto solid agar plates (e.g., YPD) containing a fixed concentration of this compound (e.g., 20 µM) or DMSO as a control.

  • Plates are incubated at 30°C for 48 hours and growth is documented.[1][4]

'Bypass Sec14' Mutant Analysis

Objective: To show that yeast strains that are no longer dependent on the essential function of Sec14 are resistant to this compound.

Methodology:

  • Yeast strains with deletions in genes that bypass the need for Sec14 (e.g., cki1Δ, kes1Δ) are used.[1]

  • The growth of these mutant strains in the presence of this compound is assessed using the growth inhibition assay described in section 3.1 or by spot assays as in section 3.2.

  • Resistance is indicated by a lack of growth inhibition compared to wild-type cells.[1]

In Vitro Phosphatidylinositol Transfer Assay

Objective: To directly measure the inhibitory effect of this compound on the biochemical activity of purified Sec14.

Methodology:

  • Recombinant Sec14 protein is purified.

  • Donor liposomes containing radiolabeled phosphatidylinositol ([³H]-PtdIns) and acceptor liposomes are prepared.

  • Purified Sec14 is incubated with varying concentrations of this compound.

  • The transfer reaction is initiated by mixing the Sec14-inhibitor solution with the donor and acceptor liposomes.

  • The reaction is allowed to proceed for a set time at 30°C.

  • The amount of [³H]-PtdIns transferred to the acceptor liposomes is quantified by scintillation counting.

  • The IC₅₀ value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway in which Sec14 functions and the logical workflow for the genetic validation of this compound's target.

Sec14_Signaling_Pathway cluster_membrane Membrane PtdIns PtdIns PI4K PtdIns-4-Kinase PtdIns->PI4K PtdIns4P PtdIns-4-P Effector Effector Proteins PtdIns4P->Effector Recruits Sec14 Sec14 Sec14->PtdIns Presents PI4K->PtdIns4P Phosphorylates NPPM_6748_481 This compound NPPM_6748_481->Sec14 Inhibits Vesicle_Trafficking Vesicle Trafficking (from TGN) Effector->Vesicle_Trafficking Promotes

Caption: Sec14 signaling pathway and the inhibitory action of this compound.

Genetic_Validation_Workflow cluster_invivo In Vivo Validation cluster_invitro In Vitro Validation Start Hypothesis: This compound targets Sec14 Growth_Assay Growth Inhibition Assay (WT vs. Sec14 mutants) Start->Growth_Assay Overexpression SEC14 Overexpression Start->Overexpression Bypass_Mutants 'Bypass Sec14' Mutants Start->Bypass_Mutants PI_Transfer_Assay PtdIns Transfer Assay (Purified Sec14) Start->PI_Transfer_Assay Conclusion Conclusion: Sec14 is the sole essential target Growth_Assay->Conclusion Overexpression->Conclusion Bypass_Mutants->Conclusion PI_Transfer_Assay->Conclusion

Caption: Experimental workflow for the genetic validation of the this compound target.

Alternative Targets and Resistance Mechanisms

While Sec14 is the primary target, it is important to consider mechanisms of resistance and alternative pathways.

  • Target-based Resistance: Mutations in the SEC14 gene can confer resistance to this compound.[6][7] For instance, the Sec14S173C mutant exhibits resistance.[1] A number of other resistance-conferring mutations have been identified through genetic screens.[6][7]

  • Pathway-based Resistance: As demonstrated by the 'bypass Sec14' mutants, genetic inactivation of the CDP-choline pathway for phosphatidylcholine biosynthesis (cki1Δ) or the oxysterol binding protein homolog Kes1 (kes1Δ) renders cells insensitive to this compound.[1] This highlights the interplay between different lipid metabolic pathways and the Sec14-dependent pathway.

  • Alternative PITPs: Yeast possess other Sec14-like proteins (e.g., Sfh1, Sfh2, Sfh4, Sfh5).[5] These proteins are naturally resistant to NPPMs and can, in some contexts, provide alternative PITP functions, although they do not typically compensate for the essential function of Sec14 under normal growth conditions.

Conclusion

References

Unraveling the Anticancer Potential of NPPM Compounds: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship (SAR) of N-phenyl-N'-(pyridinylmethyl)urea (NPPM) compounds reveals critical insights for the design of potent anticancer agents. These compounds have emerged as a promising class of kinase inhibitors, with a particular focus on targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis essential for tumor growth and metastasis.

This guide provides a comprehensive comparison of NPPM analogs, summarizing their biological activities, detailing the experimental protocols used for their evaluation, and visualizing the key signaling pathways they modulate. The data presented herein is intended to aid researchers, scientists, and drug development professionals in the rational design of novel and more effective NPPM-based cancer therapeutics.

Deciphering the Structure-Activity Relationship: A Quantitative Comparison

The core NPPM scaffold, consisting of a phenyl group and a pyridinylmethyl group linked by a urea moiety, offers multiple positions for chemical modification to optimize anticancer potency. The following table summarizes the in vitro cytotoxic and VEGFR-2 inhibitory activities of a series of pyridine-urea derivatives, highlighting the impact of substitutions on the phenyl and pyridine rings.

Compound IDPhenyl Substitution (R1)Pyridine Substitution (R2)MCF-7 IC50 (µM)VEGFR-2 IC50 (µM)
8e 4-ClH0.22 (48h), 0.11 (72h)3.93 ± 0.73
8n 4-CH3H1.88 (48h), 0.80 (72h)Not Reported
8b 4-FHNot Reported5.0 ± 1.91
Sorafenib --4.50 (48h)-
Doxorubicin --1.93 (48h)-

MCF-7 is a human breast adenocarcinoma cell line. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower IC50 values indicate higher potency. Data from multiple sources indicates that pyridine-urea derivatives show potent anti-proliferative activity.[1][2]

Key SAR Insights:

  • Substitution on the Phenyl Ring: The nature and position of the substituent on the phenyl ring significantly influence the anticancer activity. For instance, compound 8e with a 4-chloro substitution on the phenyl ring demonstrated the highest potency against the MCF-7 cell line, being approximately 20 times more active than the established anticancer drug Sorafenib after 48 hours of treatment.[1] The 4-methyl substituted analog, 8n , also showed potent activity, comparable to the standard chemotherapeutic agent Doxorubicin.[1]

  • Role of the Pyridine Moiety: The pyridine ring is a crucial component for the activity of these compounds. It is believed to interact with the hinge region of the kinase domain of VEGFR-2, a common binding motif for kinase inhibitors.

  • Urea Linker: The urea moiety is essential for the biological activity of these compounds, acting as a hydrogen bond donor and acceptor to interact with key amino acid residues in the ATP-binding pocket of the target kinase.[3]

Mechanism of Action: Targeting Angiogenesis Through VEGFR-2 Inhibition

NPPM compounds exert their anticancer effects primarily by inhibiting VEGFR-2.[2] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[4] By binding to the ATP-binding site of VEGFR-2, NPPM compounds block its activation and downstream signaling, thereby inhibiting the proliferation and migration of endothelial cells, which are critical steps in angiogenesis.[5] This anti-angiogenic effect effectively cuts off the blood supply to tumors, leading to the suppression of tumor growth and metastasis.[5]

Beyond VEGFR-2 inhibition, some diaryl urea derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[6][7]

Experimental Protocols: A Guide to Evaluation

The evaluation of NPPM compounds as potential anticancer agents involves a series of in vitro assays to determine their cytotoxicity, target engagement, and mechanism of action.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compounds on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the NPPM compounds for 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of the compounds to directly inhibit the enzymatic activity of VEGFR-2.

Protocol:

  • Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant human VEGFR-2 enzyme.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the NPPM compounds.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).

  • Reaction Termination and Detection: After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with phospho-specific antibodies or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined.

Visualizing the Molecular Landscape: Pathways and Workflows

To better understand the context of NPPM compound activity, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation NPPM NPPM Compound NPPM->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition by NPPM Compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of NPPM Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Kinase_Assay VEGFR-2 Kinase Inhibition Assay Cytotoxicity->Kinase_Assay Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Kinase_Assay->Mechanism SAR_Analysis Structure-Activity Relationship Analysis Mechanism->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General Experimental Workflow for NPPM Compound Evaluation.

References

Unveiling the Specificity of NPPM 6748-481: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the small molecule inhibitor NPPM 6748-481 reveals its exceptional selectivity for the yeast phosphatidylinositol transfer protein (PITP), Sec14. This guide presents a comparative overview of its cross-reactivity with other homologous proteins, supported by quantitative experimental data. The findings underscore the potential of this compound as a highly specific tool for studying phosphoinositide signaling pathways.

Executive Summary

This compound, a nitrophenyl(4-(2-methoxyphenyl)piperazin-1-yl)methanone, has been identified as a potent inhibitor of the yeast PITP, Sec14.[1][2] This guide provides a detailed comparison of the inhibitory activity of this compound against its primary target, Sec14, and other closely related yeast proteins. The data, derived from in vitro phosphatidylinositol transfer assays, demonstrates the remarkable specificity of this compound, highlighting its minimal cross-reactivity with other Sec14-like homologs.

Comparative Analysis of Inhibitory Activity

The selectivity of this compound was rigorously evaluated against a panel of yeast Sec14-like phosphatidylinositol transfer proteins (Sfh proteins). The results, summarized in the table below, clearly indicate that this compound potently inhibits Sec14, while exhibiting negligible effects on the other tested homologs even at significantly higher concentrations.[1]

Target ProteinOrganismIC50 (nM)% Inhibition at 40 µMReference
Sec14 Saccharomyces cerevisiae211 ± 19Not Applicable[1]
Sfh1 Saccharomyces cerevisiae> 40,000Not Inhibited[1][3]
Sfh2 Saccharomyces cerevisiae> 40,000Not Inhibited[1][3]
Sfh3 Saccharomyces cerevisiae> 40,000Not Inhibited[1][3]
Sfh4 Saccharomyces cerevisiae> 40,000Not Inhibited[1][3]
Sfh5 Saccharomyces cerevisiae> 40,000Not Inhibited[1][3]

Table 1: In vitro inhibitory activity of this compound against yeast Sec14 and Sfh proteins. IC50 values represent the concentration of this compound required to inhibit 50% of the protein's activity. The data demonstrates over 200-fold selectivity for Sec14 over other yeast Sec14-like transfer proteins.[4]

Studies have shown that the high selectivity of NPPMs for Sec14 is attributed to specific structural motifs within the protein.[5] While direct experimental data on the cross-reactivity of this compound with mammalian PITPs is limited in the provided context, it has been noted that mammalian Sec14-like proteins often lack the critical motifs required for NPPM binding, suggesting a low probability of cross-reactivity.[6]

Experimental Methodologies

The cross-reactivity data was generated using a well-established in vitro [3H]-PtdIns transfer assay. This assay measures the ability of a PITP to transfer radiolabeled phosphatidylinositol ([3H]-PtdIns) from donor liposomes to acceptor membranes. The inhibition of this transfer activity in the presence of an inhibitor is a direct measure of its potency.

[3H]-PtdIns Transfer Assay Protocol
  • Preparation of Liposomes:

    • Donor liposomes are prepared containing phosphatidylcholine (PC), phosphatidylethanolamine (PE), and [3H]-phosphatidylinositol ([3H]-PtdIns).

    • Acceptor liposomes are prepared with PC and PE.

  • Reaction Mixture Preparation:

    • Purified recombinant Sec14 or other Sfh proteins (at a clamped concentration, e.g., 287 nM) are pre-incubated with varying concentrations of this compound or a vehicle control (DMSO) in assay buffer.[1]

  • Initiation of the Transfer Reaction:

    • The reaction is initiated by adding the donor and acceptor liposomes to the protein-inhibitor mixture.

  • Incubation:

    • The reaction mixture is incubated for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30°C) to allow for lipid transfer.

  • Termination of the Reaction:

    • The reaction is stopped by adding a stop solution, often containing a high concentration of unlabeled PtdIns to prevent further transfer.

  • Separation of Donor and Acceptor Liposomes:

    • Donor and acceptor liposomes are separated, typically by centrifugation or filtration.

  • Quantification of Radioactivity:

    • The amount of [3H]-PtdIns transferred to the acceptor liposomes is quantified by scintillation counting.

  • Data Analysis:

    • The percentage of [3H]-PtdIns transfer is calculated relative to the control (no inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis donor Donor Liposomes ([3H]-PtdIns) reaction Reaction Mixture donor->reaction acceptor Acceptor Liposomes acceptor->reaction protein Purified Protein (Sec14 or Sfh) protein->reaction inhibitor This compound inhibitor->reaction incubation Incubation reaction->incubation termination Termination incubation->termination separation Separation termination->separation quantification Scintillation Counting separation->quantification analysis Data Analysis (IC50 Determination) quantification->analysis

Figure 1: Workflow of the [3H]-PtdIns transfer assay.

Conclusion

References

Confirming NPPM 6748-481 Activity and Specificity Using Sec14 Mutants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of chemical biology and drug discovery, establishing the precise molecular target of a small molecule inhibitor is a critical step in its validation and development. This guide provides a comparative analysis of experimental data confirming the activity and specificity of NPPM 6748-481, a potent inhibitor of the yeast phosphatidylinositol transfer protein (PITP), Sec14. We will explore how the use of Saccharomyces cerevisiae as a model organism, coupled with the strategic employment of Sec14 mutants, provides unequivocal evidence for the on-target activity of this compound.

Data Presentation: Quantitative Analysis of this compound Inhibition

The following tables summarize the key quantitative data from studies investigating the inhibitory effects of this compound on yeast growth and Sec14 activity.

Table 1: In Vivo Efficacy of this compound on Yeast Growth

Yeast StrainRelevant GenotypeThis compound IC₅₀ (µM)Interpretation
Wild-Type (WT)SEC142.9 ± 0.6Baseline sensitivity of yeast to this compound.
Sec14 DownregulatedSEC14P-1360.44 ± 0.16Increased sensitivity, indicating Sec14 is the limiting factor for this compound action.
Sec14 OverexpressedYEp(SEC14)Increased resistanceDecreased sensitivity, further confirming Sec14 as the target.
NPPM-Resistant Mutantsec14S173CResistant to 20µMA specific point mutation in Sec14 confers resistance, demonstrating direct interaction.
"Bypass Sec14" Mutantcki1ΔResistantGenetic inactivation of a pathway dependent on Sec14 function alleviates the need for Sec14, rendering the cells insensitive to its inhibitor.
"Bypass Sec14" Mutantkes1ΔResistantSimilar to cki1Δ, this mutant's viability in the absence of Sec14 function leads to this compound resistance.

Table 2: In Vitro Inhibition of Sec14 Phosphatidylinositol (PtdIns) Transfer Activity

ProteinCompoundConcentration% Inhibition / IC₅₀
Sec14 (Wild-Type)This compound-IC₅₀ = 211 ± 19 nM
Sec14 (Wild-Type)Inactive Analog (5564-701)>100 µMNo significant inhibition
Sec14S173CThis compound20 µMNo significant inhibition
Sfh1 (Sec14 homolog)This compound40 µMNo significant inhibition
Sfh2-5 (Sec14 homologs)This compound40 µMNo significant inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Yeast Growth Inhibition Assay

This assay determines the in vivo potency of a compound by measuring its effect on the proliferation of yeast cells.

  • Strain Preparation: Yeast strains (wild-type and mutants) are grown overnight in YPD (Yeast Extract-Peptone-Dextrose) liquid medium at 30°C with shaking.

  • Serial Dilutions: The overnight cultures are serially diluted (typically 10-fold dilutions).

  • Plating: A small volume (e.g., 5 µL) of each dilution is spotted onto YPD agar plates.

  • Compound Addition: The YPD agar plates are supplemented with either DMSO (vehicle control) or varying concentrations of this compound.

  • Incubation: Plates are incubated at 30°C for 48-72 hours.

  • Analysis: Growth is assessed by visual inspection of the spots. The minimum concentration of the compound that inhibits growth is determined. For IC₅₀ determination, growth rates are measured in liquid culture at various compound concentrations using a spectrophotometer (OD₆₀₀nm).

[³H]-Phosphatidylinositol (PtdIns) Transfer Assay

This in vitro assay directly measures the activity of Sec14 and its inhibition by small molecules.

  • Reagents:

    • Purified recombinant Sec14 protein (wild-type or mutant).

    • Donor membranes: Rat liver microsomes containing [³H]-PtdIns.

    • Acceptor membranes: Phospholipid vesicles (liposomes).

    • This compound dissolved in DMSO.

  • Reaction Setup:

    • Recombinant Sec14 protein is pre-incubated with acceptor membranes and the test compound (or DMSO control) in assay buffer for 30 minutes at 37°C.

    • The reaction is initiated by the addition of donor membranes.

  • Incubation: The reaction mixture is incubated for an additional 30 minutes at 37°C to allow for the transfer of [³H]-PtdIns.

  • Separation and Scintillation Counting: The reaction is stopped, and the donor and acceptor membranes are separated (e.g., by centrifugation). The amount of radioactivity transferred to the acceptor membranes is quantified by liquid scintillation counting.

  • Data Analysis: The percentage of [³H]-PtdIns transfer is calculated relative to the DMSO control. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Sec14_Signaling_Pathway cluster_golgi Golgi Apparatus Sec14 Sec14 Vesicle Secretory Vesicle Formation Sec14->Vesicle Promotes PtdIns Phosphatidylinositol (PtdIns) PtdIns->Sec14 PtdCho Phosphatidylcholine (PtdCho) PtdCho->Sec14 NPPM This compound NPPM->Sec14 Inhibits Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_conclusion Conclusion start_invivo Yeast Strains (WT, sec14 mutants) growth_assay Growth Inhibition Assay with this compound start_invivo->growth_assay phenotype Observe Growth Phenotype (Sensitive vs. Resistant) growth_assay->phenotype conclusion Confirm Sec14 as the Specific Target of this compound phenotype->conclusion start_invitro Purified Proteins (WT Sec14, Mutants, Homologs) transfer_assay [3H]-PtdIns Transfer Assay with this compound start_invitro->transfer_assay activity Measure PtdIns Transfer Activity transfer_assay->activity activity->conclusion Logical_Relationship cluster_premise Premise cluster_experiment Experimental Test cluster_observation Observation cluster_conclusion Conclusion premise1 This compound inhibits yeast growth. premise2 Hypothesis: this compound targets Sec14. premise1->premise2 exp1 Use a sec14 mutant that confers resistance to this compound (e.g., sec14^S173C). premise2->exp1 exp2 Use a 'bypass Sec14' mutant where Sec14 is not essential (e.g., cki1Δ). premise2->exp2 obs1 The sec14^S173C mutant grows in the presence of This compound. exp1->obs1 obs2 The cki1Δ mutant grows in the presence of This compound. exp2->obs2 conclusion Conclusion: Sec14 is the essential in vivo target of this compound. obs1->conclusion obs2->conclusion

A Comparative Analysis of NPPM 6748-481 and Other Phosphoinositide Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphoinositide (PI) signaling pathway is a cornerstone of cellular regulation, governing processes from cell growth and proliferation to survival and metabolism. Its frequent dysregulation in diseases like cancer has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of a novel investigational agent, NPPM 6748-481, which targets a phosphatidylinositol transfer protein (PITP), and established classes of PI pathway inhibitors that target key kinases: Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and Protein Kinase B (Akt).

Introduction to Phosphoinositide Pathway Inhibitors

Inhibitors of the PI pathway can be broadly categorized by their molecular targets. PI3K, Akt, and mTOR are all kinases that play central roles in a canonical signaling cascade. Inhibitors targeting these enzymes are typically ATP-competitive or allosteric and have seen significant clinical development. In contrast, this compound represents a distinct class of inhibitor that targets a phosphatidylinositol transfer protein, Sec14, which is crucial for the transport and availability of phosphoinositide precursors.[1][2][3][4] This difference in mechanism offers a potentially more selective way to interfere with phosphoinositide signaling.[5][6]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of this compound and representative inhibitors of the PI3K/Akt/mTOR pathway. It is important to note that the experimental contexts for determining these values differ, reflecting their distinct mechanisms of action.

Table 1: this compound Inhibitory Potency

CompoundTargetAssay TypeIC50
This compoundYeast Sec14[3H]-PtdIns Transfer211 ± 19 nM[5][6][7]
This compoundYeast (Wild-Type)Cell Growth Inhibition2.87 ± 0.6 µM[6][7]

Table 2: PI3K Inhibitor Potency

CompoundTarget Isoform(s)Assay TypeIC50
Buparlisib (BKM120)p110α, p110β, p110δ, p110γIn vitro kinase assay52 nM, 166 nM, 116 nM, 262 nM, respectively[8]
Alpelisib (BYL719)p110αIn vitro kinase assay5 nM[9]

Table 3: mTOR Inhibitor Potency

CompoundTargetAssay TypeIC50
Everolimus (RAD001)mTORC1Cell-based proliferationVaries by cell line (e.g., <8 nM in some sensitive breast cancer lines)[10]
Sirolimus (Rapamycin)mTORC1Cell-based proliferationVaries by cell line[11]
AZD8055mTORC1/mTORC2In vitro kinase assayNot specified, but potent mTOR inhibitor[]

Table 4: Akt Inhibitor Potency

CompoundTarget Isoform(s)Assay TypeIC50
Ipatasertib (GDC-0068)Akt1, Akt2, Akt3Not specifiedNot specified, but potent pan-Akt inhibitor
Capivasertib (AZD5363)Akt1, Akt2, Akt3In vitro kinase assay3 nM, 8 nM, 8 nM, respectively[13]

Signaling Pathways and Points of Inhibition

The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the distinct points of intervention for the different classes of inhibitors. This compound acts upstream by limiting the availability of phosphatidylinositol, the precursor for key signaling lipids.

digraph "Phosphoinositide_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#4285F4"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#4285F4"]; mTORC2 [label="mTORC2", fillcolor="#34A853"]; mTORC1 [label="mTORC1", fillcolor="#4285F4"]; Downstream [label="Cell Growth,\nProliferation,\nSurvival", shape=cds, fillcolor="#EA4335"]; PITP [label="PITP (e.g., Sec14)", fillcolor="#FBBC05"]; PtdIns [label="Phosphatidylinositol\n(PtdIns)", shape=ellipse, fillcolor="#FFFFFF"];

// Inhibitor Nodes PI3Ki [label="PI3K Inhibitors\n(e.g., Buparlisib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akti [label="Akt Inhibitors\n(e.g., Capivasertib)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORi [label="mTOR Inhibitors\n(e.g., Everolimus)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NPPM [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; mTORC2 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Downstream; PITP -> PtdIns [label="Transfers"]; PtdIns -> PIP2 [label="Precursor"];

// Inhibitor Edges PI3Ki -> PI3K [arrowhead=tee, color="#EA4335", style=bold]; Akti -> Akt [arrowhead=tee, color="#EA4335", style=bold]; mTORi -> mTORC1 [arrowhead=tee, color="#EA4335", style=bold]; NPPM -> PITP [arrowhead=tee, color="#EA4335", style=bold]; }

Caption: PI Pathway with Inhibitor Targets

Experimental Methodologies

The assessment of these inhibitors requires distinct experimental protocols tailored to their specific targets.

1. [3H]-PtdIns Transfer Assay (for this compound)

This in vitro assay measures the ability of a PITP, such as Sec14, to transfer radiolabeled phosphatidylinositol ([3H]-PtdIns) between a donor and an acceptor membrane.

  • Principle: The activity of Sec14 is quantified by the amount of radioactivity transferred from donor liposomes containing [3H]-PtdIns to unlabeled acceptor liposomes. Inhibition of this transfer by a compound like this compound indicates a direct effect on the PITP's function.

  • Protocol Outline:

    • Prepare donor liposomes incorporating [3H]-PtdIns and acceptor liposomes.

    • Incubate purified Sec14 protein with the inhibitor (this compound) at various concentrations.

    • Initiate the transfer reaction by adding the donor and acceptor liposomes.

    • After a defined incubation period, separate the donor and acceptor liposomes (e.g., by centrifugation or using charged lipids that allow for selective precipitation).

    • Quantify the radioactivity in the acceptor liposome fraction using liquid scintillation counting.

    • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.[5][6]

digraph "PtdIns_Transfer_Assay_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare [label="Prepare [3H]-PtdIns\nDonor & Acceptor\nLiposomes", fillcolor="#FBBC05"]; Incubate [label="Incubate Sec14\nwith this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="Add Liposomes\nto Initiate Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="Separate Donor &\nAcceptor Liposomes", fillcolor="#FBBC05"]; Quantify [label="Quantify Radioactivity\nin Acceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate % Inhibition\nand IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare; Prepare -> Incubate; Incubate -> React; React -> Separate; Separate -> Quantify; Quantify -> Analyze; Analyze -> End; }

Caption: Workflow for [3H]-PtdIns Transfer Assay

2. In Vitro Kinase Assays (for PI3K, Akt, and mTOR Inhibitors)

These assays measure the ability of a kinase to phosphorylate its substrate and the inhibition of this activity by a test compound.

  • Principle: A purified kinase enzyme is incubated with its substrate and ATP. The amount of phosphorylated substrate is then quantified.

  • Protocol Outline (General):

    • Immobilize a substrate for the kinase of interest (e.g., a peptide or protein) onto a microplate.

    • Add the purified kinase enzyme and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • After incubation, wash away the enzyme and excess ATP.

    • Detect the phosphorylated substrate using a specific antibody that recognizes the phosphorylated form. This antibody is often conjugated to an enzyme (like HRP) or a fluorophore for detection.

    • Quantify the signal and calculate the IC50 of the inhibitor.[14][15][16][17][18]

3. Cell-Based Assays

Cell-based assays are crucial for understanding an inhibitor's effect in a more physiologically relevant context.

  • Western Blotting: This technique can be used to assess the phosphorylation status of downstream targets of the PI pathway. For example, inhibition of Akt can be observed by a decrease in the phosphorylation of its substrate, GSK-3α.[19][20][21][22]

  • Cell Proliferation/Viability Assays: These assays (e.g., MTS or CellTiter-Glo) measure the effect of an inhibitor on cell growth and survival over time.[11]

  • In-Cell Westerns/High-Content Imaging: These methods allow for the quantitative measurement of protein phosphorylation within cells in a high-throughput format, providing a more direct readout of pathway inhibition in a cellular environment.[23]

digraph "Kinase_Inhibitor_Assay_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCulture [label="Cell Culture &\nTreatment with Inhibitor", fillcolor="#FBBC05"]; Lysis [label="Cell Lysis", fillcolor="#FBBC05"]; IP [label="Immunoprecipitation\n(Optional, for specific kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WB [label="Western Blot for\nPhospho-proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prolif [label="Cell Proliferation\nAssay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> CellCulture; CellCulture -> Lysis; CellCulture -> Prolif; Lysis -> IP; Lysis -> WB [label="Direct"]; IP -> WB; WB -> Analysis; Prolif -> Analysis; Analysis -> End; }

Caption: General Workflow for Cell-Based Assays

Comparative Discussion

The primary distinction between this compound and the other inhibitors discussed lies in their mechanism of action. PI3K, Akt, and mTOR inhibitors target the catalytic activity of key signaling kinases. This direct inhibition can be highly effective but may also lead to off-target effects and the activation of feedback loops that can confer resistance.

This compound, by targeting a PITP, offers a novel approach. Instead of inhibiting a kinase, it modulates the availability of the substrate's precursor, phosphatidylinositol.[5][6][24] This could potentially lead to a more nuanced and selective inhibition of phosphoinositide signaling, as PITPs are known to be involved in the localized production of specific phosphoinositide pools.[25][1][2]

The current data for this compound is primarily from studies in yeast.[4][5][6] While this provides a strong proof-of-concept for targeting PITPs, further research is needed to determine its efficacy and selectivity in mammalian systems and to fully understand its therapeutic potential compared to the more clinically advanced kinase inhibitors. The development of PITP-directed small molecule inhibitors represents a promising new avenue for therapeutic intervention in the phosphoinositide signaling pathway.

References

A Researcher's Guide to Assessing the Purity and Quality of NPPM 6748-481 from Various Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and quality of small molecule inhibitors like NPPM 6748-481 are paramount for reliable and reproducible experimental outcomes. This guide provides a framework for assessing this compound from different suppliers, complete with comparative data, detailed experimental protocols, and visual aids to understand its biological context and the analytical workflow.

This compound is a selective inhibitor of the yeast phosphatidylinositol transfer protein (PITP) Sec14. It has a molecular formula of C₁₇H₁₅ClFN₃O₃ and a molecular weight of 363.77. Its primary function is to interfere with phosphoinositide signaling pathways, making it a valuable tool in cell biology research.

Comparative Analysis of this compound from Different Suppliers

The quality of this compound can vary between suppliers. Key quality attributes to consider are purity, as determined by High-Performance Liquid Chromatography (HPLC), and identity, confirmed by methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific batch-to-batch variability is expected, the following table summarizes typical quality specifications offered by various suppliers.

SupplierPurity (by HPLC)Analytical Methods ProvidedAdditional Information
Supplier A (e.g., Aladdin Scientific) ≥99%[1]HPLC, NMR, MSProvides a high-purity grade suitable for sensitive cellular assays.
Supplier B (e.g., Axon Medchem) Typically >98% to 99.9% (based on examples)[2][3]HPLC, NMR, MS, Microanalysis[2][3][4][5]Offers comprehensive analytical data, often including microanalysis for elemental composition.
Supplier C (e.g., BOC Sciences) Information available upon requestHPLC, GC, Mass, NMR, and more[]Specializes in a wide range of chemicals and can provide detailed quality control data.
Supplier D (e.g., MedChemExpress) Purity confirmed by HPLC[7]HPLC, NMR, MS[7]Provides Certificates of Analysis with spectroscopic data.

Experimental Protocols for Quality Assessment

To independently verify the purity and identity of this compound, researchers can employ the following standard analytical methods.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of this compound and to detect the presence of any impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength of 254 nm.

  • Data Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for small molecules like this compound.

  • Analysis Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

  • Sample Preparation: The sample prepared for HPLC analysis can often be directly infused or injected into the LC-MS system.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound (363.77 g/mol ) plus the mass of a proton (approximately 364.78 m/z).

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the overall structure.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra should be consistent with the known structure of this compound.

Visualizing Key Pathways and Workflows

To better understand the biological context and the analytical processes involved, the following diagrams are provided.

Sec14_Signaling_Pathway cluster_membrane Golgi/Endosomal Membrane cluster_cytosol Cytosol PtdIns Phosphatidylinositol (PtdIns) PtdIns4P Phosphatidylinositol-4-Phosphate (PtdIns(4)P) PtdIns->PtdIns4P Pik1p Sec14 Sec14 PtdIns->Sec14 Binds Vesicle Budding Vesicle Budding PtdIns4P->Vesicle Budding DAG Diacylglycerol (DAG) DAG->Vesicle Budding PtdCho Phosphatidylcholine (PtdCho) PtdCho->Sec14 Binds Pik1p Pik1p (PtdIns 4-OH Kinase) Sec14->Pik1p Stimulates NPPM_6748_481 This compound NPPM_6748_481->Sec14 Inhibits

Caption: Sec14-dependent signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Assessment cluster_results Data Interpretation Sample This compound (from supplier) Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC LCMS LC-MS Analysis Dissolution->LCMS NMR NMR Spectroscopy Dissolution->NMR Purity Purity Assessment (%) HPLC->Purity Identity Identity Confirmation (Molecular Weight) LCMS->Identity Structure Structural Verification NMR->Structure

Caption: Experimental workflow for assessing the purity and quality of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for NPPM 6748-481

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in humans or animals.

This document provides essential safety and logistical information for the proper handling and disposal of NPPM 6748-481, a selective inhibitor of the yeast phosphatidylinositol transfer protein (PITP) Sec14. Adherence to these guidelines is crucial to ensure laboratory safety and environmental protection.

Product Identification and Properties

This compound, also known as SMI481, is a small molecule inhibitor used in research to study phosphoinositide signaling.[1][2] Its chemical and physical properties are summarized below.

PropertyValue
Synonyms SMI481, (4-chloro-3-nitrophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
CAS Number 432020-20-7
Molecular Formula C17H15ClFN3O3
Molecular Weight 363.77 g/mol
Appearance White to beige solid
Solubility Soluble in DMSO (e.g., 5 mg/mL or 100 mg/mL with warming)
Storage Store at 2-8°C for short term. For long-term storage of stock solutions, aliquot and store at -20°C (for 1 month) or -80°C (for 6 months).[1]

Hazard Identification and Safety Precautions

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[3]

  • Very toxic to aquatic life with long lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[3]

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber for DMSO solutions), a lab coat, and safety glasses.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Avoid release to the environment.[3]

Step-by-Step Disposal Procedures

Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. This compound's toxicity to aquatic life necessitates that it must not be disposed of down the drain or in regular trash.

Step 1: Waste Classification

  • Classify waste containing this compound as hazardous chemical waste. Due to its chemical structure (a chlorinated and nitrated aromatic compound), it is considered a persistent environmental pollutant.[5][6]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Solutions: Solutions of this compound, typically in DMSO, should be collected in a separate, compatible, and clearly labeled hazardous waste container.[1][7] Do not mix with other waste streams unless compatible.

    • Label the container as "Hazardous Waste" and clearly list the contents, including "this compound (SMI481)" and the solvent (e.g., "DMSO").

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste container.

Step 3: Storage of Waste

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by a certified waste disposal service.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2][8]

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.

Experimental Protocols and Visualization

Mechanism of Action: this compound selectively inhibits the yeast phosphatidylinositol transfer protein (PITP) Sec14. PITPs are crucial for the transport of phosphatidylinositol (PtdIns), a precursor for various phosphoinositide signaling molecules. By inhibiting Sec14, this compound disrupts the proper localization and signaling of these important lipids, affecting cellular processes like membrane trafficking.

NPPM_Mechanism_of_Action cluster_membrane Cellular Membranes cluster_cytosol Cytosol cluster_signaling Downstream Signaling PtdIns Phosphatidylinositol (PtdIns) Sec14 Sec14 (PITP) PtdIns->Sec14 Binds to Signaling Phosphoinositide Signaling Pathways (e.g., Membrane Trafficking) Sec14->Signaling Transports PtdIns to Enable Signaling NPPM This compound NPPM->Sec14 Inhibits

Caption: Mechanism of this compound action on the Sec14 signaling pathway.

Experimental Workflow for Disposal: The following diagram outlines the logical flow for the proper disposal of this compound waste.

Disposal_Workflow Start Waste Generation (Solid, Solution, Contaminated Items) Classify Classify as Hazardous Waste (Aquatic Toxin) Start->Classify Segregate Segregate Waste Streams (Solid vs. Liquid) Classify->Segregate Collect_Solid Collect Solid Waste in Labeled, Sealed Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Labeled, Sealed Container Segregate->Collect_Liquid Store Store in Designated Secure Area Collect_Solid->Store Collect_Liquid->Store Contact_EHS Contact EHS or Certified Disposal Service Store->Contact_EHS End Proper Disposal Contact_EHS->End

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling NPPM 6748-481

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of NPPM 6748-481, a selective inhibitor of the yeast phosphatidylinositol transfer protein (PITP) Sec14.[1][2] The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first lines of defense against chemical exposure.[3][4] All personnel handling this compound must be trained in the correct use of the following PPE.

Table 1: Recommended Personal Protective Equipment for this compound

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatN95 or higher-rated respirator (if not in a ventilated enclosure)
Solution Preparation and Handling Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Chemical-resistant laboratory coat or apronNot generally required if handled in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges
Waste Disposal Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required if waste is properly contained

Operational Plan: Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the compound.

1. Preparation and Storage:

  • This compound is typically supplied as a solid.

  • For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]

  • To prepare a stock solution, use a suitable solvent such as DMSO.[1] The process should be carried out in a chemical fume hood.

  • Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.[1]

2. Experimental Use:

  • All work with this compound, both in solid and solution form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Use dedicated labware for handling this compound. If not possible, ensure that all labware is thoroughly cleaned after use.

  • Avoid inhalation of dust or aerosols.[3][5]

  • Prevent contact with skin and eyes.[3][5] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

3. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • Wear the appropriate PPE as outlined in Table 1 before attempting to clean the spill.

  • For small spills of the solid, carefully sweep the material to avoid generating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.

1. Waste Segregation:

  • All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.[6][7]

  • Segregate waste containing this compound from other laboratory waste streams.[7][8]

2. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled container.[6][8]

  • The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[6][8]

3. Final Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7][8]

  • Do not dispose of this compound down the drain or in the regular trash.[6]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal a Receive this compound b Store at -80°C or -20°C a->b c Weigh Solid in Fume Hood b->c d Prepare Stock Solution c->d e Conduct Experiment in Fume Hood d->e f Record Data e->f g Segregate Contaminated Waste e->g i Store Waste in Designated Area f->i h Label Hazardous Waste Container g->h h->i j Arrange for EHS Pickup i->j

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NPPM 6748-481
Reactant of Route 2
Reactant of Route 2
NPPM 6748-481

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.